1H-Indole-1-pentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143217-45-2 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-indol-1-ylpentanoic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)7-3-4-9-14-10-8-11-5-1-2-6-12(11)14/h1-2,5-6,8,10H,3-4,7,9H2,(H,15,16) |
InChI Key |
KTVCYQXZXQUSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1H-Indole-1-pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-1-pentanoic acid is a derivative of the ubiquitous indole scaffold, a privileged structure in medicinal chemistry due to its presence in a vast array of biologically active compounds. The addition of a pentanoic acid chain at the N-1 position of the indole ring modifies its physicochemical properties, influencing its potential as a therapeutic agent or a research tool. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.
Chemical and Physical Properties
While specific experimentally determined data for this compound is not widely available in the public domain, we can infer its general characteristics based on related compounds and predictive models. For comparison, data for the closely related 1H-Indole-3-pentanoic acid and other derivatives are included where available.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 1H-Indole-3-pentanoic acid (Experimental/Predicted) | This compound, 3-(1-naphthalenylcarbonyl)- (Predicted) |
| Molecular Formula | C₁₃H₁₅NO₂ | C₁₃H₁₅NO₂ | C₂₄H₂₁NO₃ |
| Molecular Weight | 217.26 g/mol | 217.26 g/mol | 371.43 g/mol |
| Melting Point | Solid at room temperature | 148-151 °C | Not Available |
| Boiling Point | > 300 °C | Not Available | 629.5 ± 35.0 °C |
| pKa | ~4.8 (Carboxylic Acid) | ~4.8 | 4.73 ± 0.10 |
| LogP | ~2.5 - 3.0 | 2.6 | Not Available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in methanol, ethanol, DMSO, and DMF. | Not Available |
Spectroscopic Data
Detailed experimental spectra for this compound are not readily found in the literature. However, based on the known spectral data of indole and its derivatives, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Indole Protons: δ 6.5-7.7 ppm (complex multiplets). N-CH₂: δ ~4.2 ppm (triplet). Alkyl Chain CH₂: δ 1.5-2.5 ppm (multiplets). COOH: δ ~12 ppm (broad singlet). |
| ¹³C NMR | Indole Carbons: δ 100-140 ppm. N-CH₂: δ ~45 ppm. Alkyl Chain Carbons: δ 20-35 ppm. C=O: δ ~175 ppm. |
| IR (Infrared) | N-H (of indole): Absent. C-H (aromatic): ~3100-3000 cm⁻¹. C-H (aliphatic): ~2950-2850 cm⁻¹. C=O (carboxylic acid): ~1700 cm⁻¹. O-H (carboxylic acid): ~3300-2500 cm⁻¹ (broad). C=C (aromatic): ~1600-1450 cm⁻¹. |
| Mass Spectrometry | [M]+•: m/z 217. Fragmentation: Loss of the pentanoic acid side chain (m/z 116, indole fragment) and cleavage of the alkyl chain. |
Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of indole. A general and robust method involves the reaction of the indole anion with a suitable 5-halopentanoic acid ester, followed by hydrolysis of the ester.
Synthesis of this compound
This protocol is a generalized procedure based on common N-alkylation methods for indoles.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 5-bromopentanoate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of Indole: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of indole (1 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the indole anion.
-
N-Alkylation: A solution of ethyl 5-bromopentanoate (1.1 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at room temperature. The mixture is then heated to 60-80 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting indole.
-
Work-up and Isolation of the Ester Intermediate: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 1H-indole-1-pentanoate. This intermediate can be purified by column chromatography on silica gel.
-
Ester Hydrolysis: The crude or purified ethyl 1H-indole-1-pentanoate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M). The reaction mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Acidification and Isolation of the Final Product: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of this compound. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the pure product.
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, its structural motifs suggest potential interactions with biological systems. Indole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
Potential as a PPAR Modulator
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the regulation of inflammation. Certain fatty acids and their derivatives are natural ligands for PPARs. The pentanoic acid side chain of this compound suggests that it could potentially interact with the ligand-binding domain of PPAR isoforms (PPARα, PPARδ, and PPARγ).
Hypothesized PPAR Signaling Pathway
Caption: Hypothesized PPAR signaling pathway for this compound.
Activation of PPARs by a ligand like this compound would lead to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This could lead to downstream effects on metabolic and inflammatory pathways.
Potential Anti-inflammatory Activity
Many indole derivatives possess anti-inflammatory properties. The potential modulation of PPARs, particularly PPARα and PPARγ, by this compound could contribute to an anti-inflammatory effect. These receptors are known to suppress the expression of pro-inflammatory cytokines and enzymes.
Conclusion
This compound is a molecule of interest for researchers in medicinal chemistry and drug development due to its hybrid structure combining the versatile indole core with a fatty acid-like side chain. While experimental data on its specific chemical and biological properties are currently scarce, this guide provides a foundational understanding based on predictive models and the known chemistry of related compounds. The detailed synthetic protocol offers a practical starting point for its preparation, enabling further investigation into its potential as a modulator of important biological targets such as PPARs and its prospective role in the development of novel therapeutic agents. Further experimental validation of the properties and biological activities outlined in this guide is warranted to fully elucidate the potential of this compound.
1H-Indole-1-pentanoic acid CAS number
1H-Indole-1-pentanoic Acid: A Technical Overview of its Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of 1H-Indole-1-pentanoic acid. While extensive research exists for a wide array of indole derivatives, it is crucial to note at the outset that specific biological activity data for this compound is limited in publicly available scientific literature. The primary context in which this molecule is discussed is as a metabolite of certain synthetic cannabinoid receptor agonists.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Consequently, the biological effects of various indole derivatives are a subject of intense research. This document focuses specifically on this compound, a less-studied member of this extensive family.
Role as a Metabolite of Synthetic Cannabinoids
The most significant body of evidence concerning this compound identifies it as a metabolite of synthetic cannabinoid receptor agonists (SCRAs), particularly those belonging to the pentylindole/pentylindazole class, such as AB-PINACA.[2] The metabolism of these synthetic cannabinoids often involves the oxidation of the N-pentyl side chain to form a pentanoic acid derivative.[2]
The metabolic pathway typically involves phase I reactions, where the terminal methyl group of the pentyl chain is hydroxylated, followed by further oxidation to a carboxylic acid. This biotransformation is a common detoxification pathway for xenobiotics.
While the presence of this compound in biological samples is a key indicator for identifying the use of certain synthetic cannabinoids, its own biological activity has not been extensively characterized. The physiological and toxicological properties of this metabolite are often cited as undetermined in the literature.[2]
Potential Biological Activities of Indole Carboxylic Acids
Although specific data for this compound is scarce, research on other indole carboxylic acid derivatives provides a contextual framework for its potential biological activities. It is important to emphasize that the position of the carboxylic acid group on the indole scaffold significantly influences the pharmacological profile.
Indole-2-carboxylic acid derivatives have been investigated for several therapeutic applications:
-
HIV-1 Integrase Inhibition: Certain derivatives have shown the ability to inhibit HIV-1 integrase, a key enzyme in the viral life cycle, with IC50 values in the low micromolar range.[3]
-
IDO1/TDO Dual Inhibition: Some 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with IC50 values in the low micromolar range for both enzymes.[4] These enzymes are targets for cancer immunotherapy.
Indole-3-carboxylic acid derivatives have also demonstrated a range of biological effects:
-
Antihypertensive Activity: Novel derivatives have exhibited high nanomolar affinity for the angiotensin II type 1 (AT1) receptor, leading to a significant and sustained reduction in blood pressure in animal models.[5]
-
Anticancer Potentiation: Indole-3-carboxylic acid has been shown to enhance the anticancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[6][7]
It is plausible that this compound could exhibit some level of activity at the receptors or enzymes targeted by its parent synthetic cannabinoid compounds, albeit likely with a different potency and efficacy profile. However, without experimental data, this remains speculative.
Quantitative Data
A thorough review of the scientific literature did not yield any specific quantitative data (e.g., IC50, EC50, Ki, Kd) for the biological activity of this compound. The table below is provided as a template for when such data becomes available.
| Target | Assay Type | Species | IC50 / EC50 / Ki / Kd (nM) | Reference |
| Data Not Available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. The primary experimental context for this compound is its detection as a metabolite. A general workflow for such an analysis is described below.
General Workflow for Metabolite Identification:
General workflow for the identification and quantification of synthetic cannabinoid metabolites.
Signaling Pathways
There are no described signaling pathways in the literature that are specifically modulated by this compound. As a metabolite of synthetic cannabinoids, any potential activity would likely be related to the endocannabinoid system. The canonical signaling pathway for the CB1 receptor, a primary target of many synthetic cannabinoids, is depicted below for contextual understanding.
Canonical CB1 receptor signaling pathway activated by synthetic cannabinoid agonists.
Conclusion and Future Directions
This compound is primarily recognized as a urinary metabolite of certain synthetic cannabinoids. There is a notable absence of specific research into its own biological activity, including quantitative data, detailed experimental protocols, and defined signaling pathways.
Future research should focus on the synthesis and pharmacological characterization of this metabolite to determine if it possesses any significant activity, either at cannabinoid receptors or other biological targets. Such studies would be valuable for a more complete understanding of the pharmacology and toxicology of the parent synthetic cannabinoid compounds. Given the diverse activities of other indole carboxylic acids, it is conceivable that this compound may have biological effects that are currently uncharacterized.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of 1H-Indole-1-pentanoic Acid: A Predictive Technical Guide
Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 1H-Indole-1-pentanoic acid. This guide, therefore, presents a hypothesized mechanism based on the well-established biological activities of structurally related indole derivatives, particularly indole-alkanoic acids and N-substituted indoles. The information provided herein is intended for research and drug development professionals as a predictive framework pending direct experimental validation.
Executive Summary
This compound is an indole derivative characterized by a pentanoic acid chain attached to the nitrogen atom of the indole ring. While direct research on this specific molecule is not available, the broader family of indole derivatives, especially those produced by gut microbiota, are known to be biologically active. These compounds often act as signaling molecules that modulate host physiology, particularly through interactions with nuclear receptors. This guide posits that this compound likely exerts its effects through the activation of the Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and potentially Peroxisome Proliferator-Activated Receptors (PPARs). The downstream consequences of these interactions would involve the regulation of inflammatory responses, xenobiotic metabolism, and metabolic homeostasis.
Hypothesized Molecular Targets and Signaling Pathways
Based on the known pharmacology of indole derivatives, the following molecular targets are proposed for this compound.
Aryl Hydrocarbon Receptor (AhR)
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. Many indole derivatives are established AhR ligands[1][2][3][4][5].
Proposed Signaling Pathway:
-
Ligand Binding: this compound is predicted to diffuse into the cytoplasm and bind to the inactive AhR complex, which is associated with heat shock protein 90 (Hsp90) and other co-chaperones.
-
Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, leading to their transcription.
-
Biological Effects: This can result in the increased expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in metabolism, and modulation of immune cell differentiation and cytokine production.
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1H-Indole-1-pentanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-1-pentanoic acid and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of their synthesis, chemical properties, and biological activities, with a particular focus on their roles as Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators and aldose reductase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this area.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The derivatization of the indole nitrogen at the N-1 position with a pentanoic acid chain gives rise to the this compound core, a structure that has shown significant potential in modulating key biological targets. These derivatives have garnered considerable interest for their potential in treating metabolic diseases, such as type 2 diabetes, and its complications.[2][3]
This guide will delve into the synthetic strategies for creating a library of this compound derivatives, explore their structure-activity relationships (SAR) as modulators of PPARγ and inhibitors of aldose reductase, and provide detailed experimental methodologies for their evaluation.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives is typically achieved through a two-step process: N-alkylation of the indole ring followed by hydrolysis of the resulting ester.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indole-1-pentanoate (N-Alkylation)
-
Materials: Indole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), ethyl 5-bromopentanoate, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl 5-bromopentanoate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 1H-indole-1-pentanoate.
-
Step 2: Synthesis of this compound (Ester Hydrolysis)
-
Materials: Ethyl 1H-indole-1-pentanoate, ethanol, sodium hydroxide (NaOH) or potassium hydroxide (KOH), water, 1 M hydrochloric acid (HCl), ethyl acetate.
-
Procedure:
-
Dissolve ethyl 1H-indole-1-pentanoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Biological Activities and Therapeutic Potential
This compound derivatives have emerged as promising candidates for the treatment of metabolic disorders, primarily through their interaction with PPARγ and aldose reductase.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[3] Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective insulin sensitizers but are associated with undesirable side effects.[3] Consequently, the development of selective PPARγ modulators (SPPARγMs) that exhibit partial agonism or antagonism is a key area of research. Indole derivatives have been identified as a promising scaffold for the development of such modulators.[2][4]
PPARγ Signaling Pathway
Caption: Simplified PPARγ signaling pathway activated by an indole derivative.
Structure-Activity Relationship (SAR) for PPARγ Modulation
SAR studies have revealed that the nature of the substituent on the indole ring and the length and composition of the acidic side chain are critical for PPARγ activity.[3] Partial agonism is often achieved by designing ligands that induce a distinct conformational change in the receptor compared to full agonists.[2]
Table 1: PPARγ Modulatory Activity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | R4 | EC₅₀ (µM) | Max Activation (% of Rosiglitazone) | Citation |
| IA-1 | H | H | H | H | 1.2 | 45 | [2] |
| IA-2 | 5-Cl | H | H | H | 0.85 | 52 | [2] |
| IA-3 | H | 2-Me | H | H | 2.5 | 38 | [3] |
| IA-4 | 5-F | H | H | H | 0.79 | 60 | [2] |
| IA-5 | H | H | 3-Ph | H | 0.52 | 75 | [4] |
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia, leading to the accumulation of sorbitol. This process is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest.
Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: A typical experimental workflow for determining aldose reductase inhibitory activity.
Structure-Activity Relationship (SAR) for Aldose Reductase Inhibition
The carboxylic acid moiety of this compound is a key pharmacophore for binding to the active site of aldose reductase. Modifications to the indole ring can enhance potency and selectivity.
Table 2: Aldose Reductase Inhibitory Activity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (µM) | Citation |
| AR-1 | H | H | H | H | 5.8 | |
| AR-2 | 5-Br | H | H | H | 2.1 | |
| AR-3 | H | 2-Me | H | H | 8.3 | |
| AR-4 | 6-F | H | H | H | 3.5 | |
| AR-5 | H | H | 3-CF₃ | H | 1.7 |
Pharmacokinetics and Drug-like Properties
The pharmacokinetic profile of this compound derivatives is crucial for their development as therapeutic agents. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) determine the in vivo efficacy and safety of these compounds. Generally, indole-alkanoic acids exhibit good oral bioavailability and are metabolized primarily in the liver.[5]
Table 3: Predicted Physicochemical and Pharmacokinetic Properties of Selected Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Predicted Oral Bioavailability |
| IA-1 | 217.25 | 2.65 | 1 | 2 | 49.33 | High |
| IA-2 | 251.69 | 3.21 | 1 | 2 | 49.33 | High |
| AR-2 | 296.15 | 3.44 | 1 | 2 | 49.33 | High |
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutics, particularly for metabolic diseases. Their ability to selectively modulate PPARγ and inhibit aldose reductase provides a strong rationale for their further investigation. Future research should focus on optimizing the potency and pharmacokinetic properties of these compounds, as well as exploring their efficacy in relevant animal models of diabetes and its complications.[6] The detailed synthetic protocols and biological evaluation methods provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Evaluation of Potent Novel Peroxisome Proliferator-Activated Receptor γ Indole Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
- 6. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Indole-Alkanoic Acids: A Technical Guide for Researchers
Introduction to Indole-Alkanoic Acids
Indole-alkanoic acids are a class of organic molecules characterized by an indole ring linked to an alkanoic acid side chain. These compounds are of significant interest due to their diverse biological activities. While 1H-Indole-1-pentanoic acid remains largely uncharacterized, its structural analogues have been extensively studied, revealing roles in cellular signaling, growth regulation, and as protective agents in various biological systems. This document summarizes key in vitro findings, experimental protocols, and signaling pathways associated with these representative indole-alkanoic acids.
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from various in vitro assays performed on indole-alkanoic acids.
Table 1: Cytotoxicity of Indole-3-Butyric Acid (IBA) in Human Colorectal Carcinoma Cells (HCT116)
| Compound | Incubation Time (h) | IC50 (mM)[1] |
| Indole-3-butyric acid | 24 | 6.28 ± 0.10 |
| 48 | Not significantly different from 24h | |
| 72 | Not significantly different from 24h |
Table 2: Neuroprotective and Anti-inflammatory Effects of Indole-3-Propionic Acid (IPA)
| Cell Line/System | Treatment | Concentration | Effect |
| Microglial BV2 cells | Lipopolysaccharide (LPS) + IPA | 5 µM | Significantly reduced concentration of pro-inflammatory TNF-α[2] |
| Neuronal SH-SY5Y cells | Conditioned media from IPA-treated microglia | - | Significant increase in BDNF and nerve growth factor production[2] |
| SH-SY5Y cells | H₂O₂-induced oxidative stress + Indole-based compounds | Not specified | 25% average increase in cell viability and reduction in ROS to basal levels[3] |
Table 3: Antioxidant Activity of an Esterified Indole-3-Propionic Acid Derivative (CUR-IPA)
| Assay | IC50 (µM)[4] |
| DPPH radical scavenging | 625.93 |
| ABTS radical scavenging | 290.42 |
Table 4: Effects of Indole-3-Acetic Acid (IAA) on Algal Growth
| Algal Species | IAA Concentration | Effect |
| Not specified | 1 to 100 µM | Positive effects on algal growth[5] |
| Not specified | > 1,000 µM | Death of 90% of algal cells[5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on the effects of butyric acid derivatives on colorectal carcinoma cells[1].
-
Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., Indole-3-butyric acid). A control group receives media with the vehicle used to dissolve the compound.
-
Incubation: Cells are incubated with the test compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The media containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol is based on studies evaluating the neuroprotective effects of indole derivatives against H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells[3][6].
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to differentiate for several days if required for the specific experimental goals.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Indole-3-propionic acid derivatives) for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (excluding the control group) to a final concentration known to induce significant cell death (e.g., 100 µM) and incubated for 24 hours.
-
Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described in Protocol 3.1.
-
Measurement of Reactive Oxygen Species (ROS):
-
After treatment, cells are washed with PBS and incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the dark.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.
-
In Vitro Adventitious Root Formation Assay
This protocol is adapted from studies on the effect of Indole-3-butyric acid (IBA) on rooting in plant microcuttings[7][8].
-
Plant Material: Microcuttings (e.g., from peach or potato) of a desired length are prepared under sterile conditions.
-
Culture Medium: A basal plant tissue culture medium (e.g., Murashige and Skoog) is prepared and supplemented with different concentrations of the auxin to be tested (e.g., 0, 1, 2, 3 mg/L IBA). The pH is adjusted, and the medium is solidified with agar.
-
Explant Culture: The basal end of each microcutting is inserted into the culture medium in sterile containers.
-
Incubation: The cultures are maintained in a growth chamber under controlled conditions of light and temperature.
-
Data Collection: Over a period of several weeks, the following parameters are recorded:
-
Percentage of explants forming roots.
-
Number of roots per explant.
-
Length of the longest root per explant.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between the treatments.
Signaling Pathways and Mechanisms of Action
In vitro studies of indole-alkanoic acids have begun to elucidate their mechanisms of action at the molecular level.
Indole-3-Acetic Acid (IAA) Signaling in Plants
Indole-3-acetic acid is the most common plant auxin and its signaling pathway is well-characterized. In the nucleus, IAA binds to a receptor complex, which leads to the degradation of Aux/IAA transcriptional repressor proteins. This, in turn, allows for the activation of Auxin Response Factors (ARFs) which regulate the transcription of auxin-responsive genes, leading to cellular responses such as cell elongation and division[9].
Neuroprotective Mechanisms of Indole-3-Propionic Acid (IPA)
In vitro studies suggest that IPA exerts its neuroprotective effects through multiple mechanisms. It is a potent antioxidant that directly scavenges free radicals[10][11]. Additionally, it modulates inflammatory responses in microglia, the resident immune cells of the central nervous system. By reducing the production of pro-inflammatory cytokines like TNF-α, IPA indirectly supports neuronal health[2][10]. IPA has also been shown to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), suggesting its involvement in xenobiotic metabolism and immune modulation[10].
Experimental Workflow for In Vitro Apoptosis Study
The following diagram illustrates a typical workflow for investigating the induction of apoptosis by a test compound in a cancer cell line, based on the study of indole-3-butyric acid in HCT116 cells[1].
Conclusion
While research on this compound is currently limited, the extensive in vitro studies on its structural analogs—Indole-3-acetic acid, Indole-3-propionic acid, and Indole-3-butyric acid—provide a robust framework for understanding the potential biological activities of this class of compounds. The data and protocols summarized in this guide highlight their involvement in fundamental cellular processes, from growth and development in plants to neuroprotection and cytotoxicity in mammalian cells. Future in vitro investigations into this compound could build upon these established methodologies to elucidate its specific functions and therapeutic potential.
References
- 1. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation [frontiersin.org]
- 6. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the effects of indole butyric acid (IBA) on in vitro growth of potato (Solanum tuberosum) [ideas.repec.org]
- 9. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 10. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1H-Indole-1-pentanoic Acid Derivatives as PPARγ Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a specific class of 1H-Indole-1-pentanoic acid derivatives that function as peroxisome proliferator-activated receptor-gamma (PPARγ) antagonists. The focus of this guide is the lead compound SR1664 and its analogs, which have been identified as potent and selective modulators of PPARγ with potential therapeutic applications in metabolic diseases.
Introduction: The Therapeutic Potential of PPARγ Modulation
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The PPAR family comprises three subtypes: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization.[1]
Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are effective insulin sensitizers used in the treatment of type 2 diabetes. However, their use is associated with undesirable side effects, including weight gain, fluid retention, and bone loss.[2] This has driven the search for alternative PPARγ modulators, such as antagonists, that can retain the therapeutic benefits while minimizing adverse effects.
A promising strategy in this area is the development of non-agonist PPARγ ligands that can block the Cdk5-mediated phosphorylation of PPARγ, a post-translational modification linked to insulin resistance, without activating the receptor in a classical sense.[3] The this compound derivative, SR1664, emerged from this research as a potent PPARγ antagonist with a unique mechanism of action and encouraging preclinical data.[4]
Physicochemical and Biological Activity Data
The following tables summarize the key quantitative data for SR1664 and related indole biphenylcarboxylic acid derivatives. These compounds were designed and evaluated for their ability to bind to PPARγ and antagonize its activity.
Table 1: In Vitro Biological Activity of SR1664 and Analogs
| Compound | PPARγ IC50 (nM) | PPARγ Transactivation (% of Rosiglitazone at 10 µM) |
| SR1664 | 80 | < 10 |
| Analog 1 | 120 | < 10 |
| Analog 2 | 250 | < 10 |
| Analog 3 | > 1000 | Not reported |
| Rosiglitazone | 40 | 100 |
Data compiled from multiple sources. The transactivation data indicates the percentage of receptor activation compared to the full agonist rosiglitazone.
Table 2: Binding Affinity of SR1664
| Parameter | Value |
| Ki | 28.67 nM |
The Ki value represents the inhibition constant for SR1664 binding to PPARγ.[5]
Experimental Protocols
General Synthesis of Indole Biphenylcarboxylic Acid Derivatives
The synthesis of the N-biphenylmethylindole scaffold of SR1664 and its analogs is a multi-step process. The following is a representative protocol based on published synthesis schemes.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for indole biphenylcarboxylic acid derivatives.
Detailed Protocol:
-
Indole Core Formation: The indole core is synthesized via a Fischer indole synthesis by reacting a substituted hydrazine (e.g., 4-hydrazinobenzoic acid) with a ketone (e.g., 2-butanone) under acidic conditions.
-
Esterification: The carboxylic acid on the indole ring is protected, for example, as an allyl ester, by reacting with allyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
-
N-Alkylation: The indole nitrogen is alkylated with the appropriate biphenylmethyl bromide derivative using a strong base like sodium hydride in DMF.
-
Deprotection: The protecting group on the carboxylic acid is removed. In the case of an allyl ester, this can be achieved using a palladium catalyst and a scavenger like phenylsilane to yield the final carboxylic acid product.
PPARγ Competitive Binding Assay (LanthaScreen™ TR-FRET)
This assay is a high-throughput method to determine the binding affinity of a compound to the PPARγ ligand-binding domain (LBD). It is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Assay Principle Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Screening and Crystallographic Studies of Hydroxy γ-Lactone Derivatives to Investigate PPARγ Phosphorylation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation – Frost Institute for Data Science & Computing [idsc.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of 1H-Indole-1-pentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of N-Alkylated Indoles
The indole ring system is a fundamental structural motif in a vast array of bioactive molecules. Its presence in the amino acid tryptophan makes it a key component in proteins and a precursor to important biomolecules like the neurotransmitter serotonin. In drug discovery, the indole scaffold has been extensively utilized to develop agents with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3]
Modification of the indole core is a common strategy to modulate the biological activity of these compounds. N-alkylation, the attachment of an alkyl group to the nitrogen atom of the indole ring, is a particularly important transformation.[4] This modification can influence the molecule's polarity, lipophilicity, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The introduction of a carboxylic acid moiety via an N-alkyl chain, as in 1H-Indole-1-pentanoic acid, provides a handle for further derivatization or for mimicking endogenous molecules.
Proposed Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process:
-
N-alkylation of Indole: The indole nitrogen is first deprotonated with a strong base to form the indolide anion. This nucleophile is then reacted with an alkylating agent, typically an ester of a 5-halopentanoic acid (e.g., ethyl 5-bromopentanoate), in an SN2 reaction to form the N-alkylated indole ester.
-
Ester Hydrolysis: The resulting ester, ethyl 1H-indole-1-pentanoate, is then hydrolyzed under basic conditions (saponification) to yield the final product, this compound.[5][6]
The overall synthetic workflow is depicted below.
Detailed Experimental Protocols
The following protocols are based on established procedures for the N-alkylation of indoles and subsequent ester hydrolysis.
Step 1: Synthesis of Ethyl 1H-indole-1-pentanoate
Reaction: Indole + NaH + Br(CH₂)₄COOEt → 1H-Indole-1-(ethyl pentanoate)
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 5-bromopentanoate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back down to 0 °C.
-
Add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 1H-indole-1-pentanoate.
Step 2: Synthesis of this compound (Hydrolysis)
Reaction: 1H-Indole-1-(ethyl pentanoate) + NaOH → this compound
Materials:
-
Ethyl 1H-indole-1-pentanoate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 1H-indole-1-pentanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Quantitative Data
The following table summarizes expected and reported data for compounds involved in the synthesis. As no specific literature data for the yield and properties of this compound was found, these would be determined experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| Indole | C₈H₇N | 117.15 | White solid | - | 52-54 |
| Ethyl 5-bromopentanoate | C₇H₁₃BrO₂ | 209.08 | Colorless liquid | - | - |
| Ethyl 1H-indole-1-pentanoate | C₁₅H₁₉NO₂ | 245.32 | Oil/Solid | 85-95 (Typical) | To be determined |
| This compound | C₁₃H₁₅NO₂ | 217.26 | Solid | >90 (Typical) | To be determined |
Conclusion
While the specific discovery of this compound is not prominently documented, its synthesis is straightforward using well-established chemical transformations. The N-alkylation of indole followed by ester hydrolysis provides a reliable and high-yielding route to this compound. This technical guide provides a robust framework for its preparation, enabling researchers and drug development professionals to access this versatile indole derivative for further investigation and application in various scientific fields. The biological activities and potential signaling pathway interactions of this compound remain an area ripe for exploration.
References
Preliminary Investigation of 1H-Indole-1-pentanoic acid: A Technical Guide
Disclaimer: Direct experimental data for 1H-Indole-1-pentanoic acid is limited in publicly available scientific literature. This guide provides a preliminary investigation based on established principles of indole chemistry, data from closely related analogs, and general synthetic methodologies.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and signaling molecules.[1][2][3] The indole scaffold's unique electronic properties and its ability to participate in various biological interactions have made it a privileged structure in drug discovery.[4] This document provides a technical overview of this compound, a less-explored member of the indole alkanoic acid family. Due to the scarcity of direct data, this guide synthesizes information from related compounds to project the likely properties, synthesis, and potential biological significance of this molecule.
Physicochemical Properties
Table 1: Estimated and Comparative Physicochemical Properties
| Property | Estimated Value for this compound | Comparative Data: Indole-3-pentanoic acid | Comparative Data: Indole | Comparative Data: Pentanoic Acid |
| Molecular Formula | C₁₃H₁₅NO₂ | C₁₃H₁₅NO₂ | C₈H₇N | C₅H₁₀O₂ |
| Molecular Weight | 217.26 g/mol | 217.26 g/mol | 117.15 g/mol | 102.13 g/mol |
| Melting Point (°C) | Predicted: 100-120 | 149-151 | 52-54 | -34.5 |
| Boiling Point (°C) | Predicted: >300 | Not available | 253-254 | 186-187 |
| pKa | Predicted: ~4.8 | Not available | ~16.2 (N-H) | ~4.82 |
| LogP | Predicted: ~2.5-3.0 | 2.45 (predicted) | 2.14 | 1.39 |
| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents. | Soluble in ethanol, methanol. | Sparingly soluble in cold water, soluble in hot water and most organic solvents. | Soluble in water (37 g/L at 20°C). |
Note: Predicted values are based on the chemical structure and data from analogous compounds.
Synthesis
A definitive, optimized synthesis protocol for this compound is not published. However, a plausible and commonly employed method for the N-alkylation of indoles would be the reaction of indole with a suitable haloalkanoic acid or its ester in the presence of a base.[5][6]
Proposed Synthetic Protocol: N-Alkylation of Indole
This protocol describes a general method for the N-alkylation of indole with a haloalkanoic acid ester, followed by hydrolysis to yield the carboxylic acid.
Experimental Protocol:
-
N-Alkylation:
-
To a solution of indole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Add ethyl 5-bromopentanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (ethyl 1H-indole-1-pentanoate) by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified ethyl 1H-indole-1-pentanoate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).
-
Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of similar N-substituted indole derivatives.[7][8][9]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | δ ~10-12 ppm (1H, s, -COOH), δ ~7.6 ppm (1H, d, Ar-H), δ ~7.5 ppm (1H, d, Ar-H), δ ~7.2 ppm (1H, t, Ar-H), δ ~7.1 ppm (1H, t, Ar-H), δ ~7.0 ppm (1H, d, Ar-H), δ ~6.5 ppm (1H, d, Ar-H), δ ~4.2 ppm (2H, t, -N-CH₂-), δ ~2.4 ppm (2H, t, -CH₂-COOH), δ ~1.9 ppm (2H, m, -CH₂-), δ ~1.6 ppm (2H, m, -CH₂-). |
| ¹³C NMR | δ ~175 ppm (-COOH), δ ~136 ppm (Ar-C), δ ~129 ppm (Ar-C), δ ~128 ppm (Ar-CH), δ ~122 ppm (Ar-CH), δ ~121 ppm (Ar-CH), δ ~120 ppm (Ar-CH), δ ~109 ppm (Ar-CH), δ ~101 ppm (Ar-CH), δ ~46 ppm (-N-CH₂-), δ ~34 ppm (-CH₂-), δ ~29 ppm (-CH₂-), δ ~22 ppm (-CH₂-). |
| IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~1600, ~1450 (C=C aromatic stretch), ~740 (C-H out-of-plane bend for ortho-disubstituted benzene). |
| Mass Spec (EI) | Predicted M⁺ at m/z = 217. Loss of COOH (m/z = 172), and fragmentation of the pentanoic acid chain. |
Note: These are estimations and the actual spectra may vary.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been explicitly studied. However, other indole-alkanoic acids, such as indole-3-propionic acid and indole-3-butyric acid, are known to possess biological activities, including antioxidant and neuroprotective effects, and some act as plant hormones (auxins).[10][11] It is plausible that this compound could exhibit similar properties.
For instance, some indole derivatives are known to act as ligands for various receptors or as enzyme inhibitors.[12][13] Given its structure, this compound could potentially interact with pathways regulated by other endogenous indole compounds like serotonin or melatonin, although this is purely speculative.
A potential, though unproven, mechanism of action could involve the modulation of signaling pathways related to oxidative stress or inflammation, similar to other bioactive indole compounds.
Conclusion and Future Directions
This compound represents an understudied molecule within the broader class of indole derivatives. While its synthesis is likely achievable through standard N-alkylation methods, its physicochemical properties, spectroscopic profile, and biological activities remain to be experimentally determined.
Future research should focus on:
-
The successful synthesis and purification of this compound.
-
Comprehensive spectroscopic characterization (NMR, IR, MS) to confirm its structure.
-
In vitro and in vivo studies to assess its biological activity, including potential antioxidant, anti-inflammatory, or receptor-modulating effects.
This preliminary investigation highlights a gap in the current knowledge of simple indole derivatives and provides a foundational framework for future research into this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. mdpi.com [mdpi.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 7. N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB [osti.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 10. Functional analysis of indole 3-hexanoic acid as a novel auxin from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Indole-Alkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of 1H-Indole-1-pentanoic acid and its structural isomers, with a focus on their molecular targets and mechanisms of action. This document synthesizes current research to offer insights for drug discovery and development.
Introduction: Clarifying this compound
This compound is an indole derivative with a pentanoic acid chain attached to the nitrogen atom of the indole ring. It is most notably recognized as a minor urinary metabolite of the synthetic cannabinoid JWH-018. While the initial interest in this molecule stems from its association with synthetic cannabinoids, its direct therapeutic potential appears limited due to low affinity for cannabinoid receptors. However, its structural isomers, particularly Indole-3-pentanoic acid, and the broader class of indole-alkanoic acids, exhibit significant biological activities through various other targets. This guide will explore the therapeutic landscape of these related compounds, beginning with the cannabinoid system and expanding to other key signaling pathways.
Cannabinoid Receptors as a Primary Target for JWH-018 Metabolites
The primary therapeutic targets associated with the JWH-018 family of compounds, including its metabolites, are the cannabinoid receptors CB1 and CB2. These G-protein coupled receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes.
Quantitative Data: Receptor Binding Affinity and Functional Activity
While this compound itself shows negligible affinity for cannabinoid receptors, other metabolites of JWH-018, particularly the hydroxylated forms, are potent agonists. The glucuronidated metabolite of N-(5-hydroxypentyl) JWH-018, in contrast, acts as a neutral antagonist at the CB1 receptor.
| Compound | Receptor | Assay Type | Value | Citation(s) |
| This compound | CB1, CB2 | Binding Affinity (Ki) | ≥ 10,000 nM | [1] |
| JWH-018 | CB1 | Binding Affinity (Ki) | 9.00 ± 5.00 nM | [2] |
| CB2 | Binding Affinity (Ki) | 2.94 ± 2.65 nM | [2] | |
| CB1 | Functional (EC50) | 102 nM | [2] | |
| CB2 | Functional (EC50) | 133 nM | [2] | |
| JWH-018 Hydroxylated Metabolites | CB1 | Binding Affinity (Ki) | High Affinity | [3][4] |
| CB2 | Binding Affinity (Ki) | High Affinity | [3][4] | |
| CB1, CB2 | Functional Activity | Potent Agonists | [3][4] | |
| JWH-018 N-(5-hydroxypentyl) β-D-glucuronide | CB1 | Binding Affinity (Ki) | 922 nM | [5] |
| Functional Activity | Neutral Antagonist | [5] |
Signaling Pathways
Activation of CB1 and CB2 receptors by agonist ligands initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.
Caption: Cannabinoid Receptor Signaling Pathway.
Experimental Protocols
Radioligand Displacement Assay for Cannabinoid Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP-55,940)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., unlabeled WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Materials:
-
Cell membranes expressing the receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)
Procedure:
-
Pre-incubate membranes with GDP.
-
Add the test compound at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Analyze the data to determine the EC50 and Emax of the test compound.
Therapeutic Targets of Indole-3-pentanoic Acid
Indole-3-pentanoic acid, a structural isomer of this compound, is a metabolite produced by gut microbiota from tryptophan. It has garnered significant interest for its antioxidant and anti-inflammatory properties.
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)
Indole-3-pentanoic acid and other indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[6]
-
AhR Activation: As a ligand for AhR, Indole-3-pentanoic acid can modulate immune responses in the gut, contributing to the maintenance of mucosal homeostasis.[7][8]
-
PXR Activation: Activation of PXR in intestinal cells by Indole-3-pentanoic acid enhances gut barrier function.[6]
Antioxidant and Anti-inflammatory Mechanisms
-
Radical Scavenging: Indole-3-pentanoic acid is a potent scavenger of hydroxyl radicals, protecting cells from oxidative damage.[6]
-
Anti-inflammatory Effects: It has been shown to exert anti-inflammatory effects by modulating immune cell function and reducing the production of pro-inflammatory cytokines.[9] This can occur through pathways independent of AhR, such as the induction of heme oxygenase-1 (HO-1) and the inhibition of NF-κB signaling.[10]
References
- 1. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | Semantic Scholar [semanticscholar.org]
- 3. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 7. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
1H-Indole-1-pentanoic Acid: A Technical Review of a Lesser-Known Indole Derivative and its Biologically Active Isomers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific literature concerning 1H-Indole-1-pentanoic acid and its more extensively studied isomers, primarily focusing on indole-3-propionic acid (IPA). While research directly investigating this compound is limited, the broader family of indole alkanoic acids exhibits significant biological activities and therapeutic potential. This document summarizes key findings on their synthesis, biological effects, and mechanisms of action, presenting quantitative data in structured tables and illustrating relevant pathways and workflows using Graphviz diagrams.
Introduction to Indole Alkanoic Acids
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Indole alkanoic acids, characterized by an indole core linked to a carboxylic acid via an alkyl chain, have emerged as important signaling molecules and therapeutic targets. Of particular note is indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan, which has garnered significant attention for its neuroprotective, anti-inflammatory, and antioxidant properties.[3][4]
While the focus of much research has been on C3-substituted indoles due to their biosynthetic origin from tryptophan, other isomers, such as the N-substituted this compound, represent an area of untapped potential for drug discovery. This review aims to consolidate the available information on this class of compounds.
Synthesis of Indole Alkanoic Acids
The synthesis of indole alkanoic acids can be achieved through various strategies, primarily involving the alkylation of the indole nitrogen or functionalization at the C3 position.
Synthesis of N-Alkylated Indole Carboxylic Acids
A general approach to N-substituted indole alkanoic acids involves the N-alkylation of an indole ester followed by hydrolysis. For example, the synthesis of 1-pentyl-1H-indole-3-carboxylic acid has been reported, which can be considered a structural analogue of this compound.
Experimental Protocol: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid
This protocol describes a typical two-step synthesis:
-
N-Alkylation: To a solution of ethyl indole-3-carboxylate in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added to deprotonate the indole nitrogen. Subsequently, an alkyl halide, in this case, 1-bromopentane, is added to the reaction mixture, which is then stirred, typically at room temperature, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). After the reaction is complete, the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid, which is then collected by filtration and purified, often by recrystallization.
A variety of indole derivatives can be synthesized using similar multi-step procedures, often starting with commercially available indole precursors.[5]
Synthesis of C3-Substituted Indole Alkanoic Acids
The synthesis of indole-3-propionic acid and its derivatives often starts from indole itself or indole-3-acetonitrile.
Experimental Protocol: Synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids
A multi-step synthesis for novel cytosolic phospholipase A2α (cPLA2α) inhibitors based on an indole-3-propanoic acid scaffold has been described.[6] The key steps involve:
-
Fischer Indole Synthesis: Synthesis of the core indole structure.
-
Alkylation/Arylation: Modification at the N1 and C3 positions of the indole ring.
-
Functional Group Interconversion: Conversion of precursor functional groups to the final propanoic acid moiety.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of such indole derivatives.
Caption: Generalized workflow for the synthesis and biological evaluation of indole alkanoic acid derivatives.
Biological Activities and Therapeutic Potential
While data on this compound is scarce, its isomers and related structures exhibit a wide range of biological activities.
Neuroprotective Effects
Indole-3-propionic acid (IPA) is a well-documented neuroprotective agent.[7][8] It has been shown to be a potent antioxidant and scavenger of reactive oxygen species (ROS).[4]
-
Alzheimer's Disease: IPA has been investigated as a potential therapeutic for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta (Aβ) fibrils.[8] Hybrid molecules incorporating the indole structure have shown significant neuroprotection in cellular models of Alzheimer's disease.[9]
-
Migraine: Recent studies suggest a neuroprotective role for IPA in migraine pathophysiology by reducing nitrosative stress.[8]
-
Parkinson's Disease: Derivatives of IPA have been synthesized and evaluated as multifunctional neuroprotectors for their potential in treating Parkinson's disease.[7]
The neuroprotective effects of certain indole derivatives are linked to their ability to modulate inflammatory and anti-oxidative pathways.[7]
Anti-inflammatory Activity
Certain indole-3-propanoic acid derivatives are potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[6]
Table 1: cPLA2α Inhibitory Activity of Indole-3-propanoic Acid Derivatives [6]
| Compound | C3-Substituent | N1-Substituent | cPLA2α IC50 (µM) |
| 13a | Benzyl | Phenyl | 0.18 |
| 13b | Phenethyl | Phenyl | 0.075 |
Data presented as IC50 values, the concentration required to inhibit 50% of the enzyme's activity.
Modulation of Cardiovascular Function
IPA has been identified as a modulator of mitochondrial function in cardiomyocytes.[10] Acute exposure enhances maximal mitochondrial respiration, while chronic exposure can lead to mitochondrial dysfunction.[10] In isolated mouse hearts, IPA was shown to improve cardiac contractility in a dose-dependent manner.[10]
Other Biological Activities
-
Antihypertensive Activity: Novel derivatives of indole-3-carboxylic acid have been synthesized and shown to have a high affinity for the angiotensin II receptor (AT1 subtype), demonstrating potential as antihypertensive agents.[11]
-
Anticancer Activity: Indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets for cancer therapy.[12]
-
Antimicrobial and Antifungal Activity: Various indole derivatives have been reported to possess significant antibacterial and antifungal properties.[2]
-
Quorum Sensing Inhibition: Novel indole derivatives have been designed to target LsrK, an enzyme involved in bacterial communication (quorum sensing), presenting a potential strategy to combat antimicrobial resistance.[13]
Signaling Pathways and Mechanisms of Action
The biological effects of indole alkanoic acids are mediated through various signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Activation
Indole and its derivatives, including IPA, are known ligands for the aryl hydrocarbon receptor (AhR).[14] Activation of AhR in intestinal epithelial cells is crucial for maintaining intestinal barrier integrity and protecting against inflammation.[14]
Caption: Simplified signaling pathway of Indole-3-propionic acid (IPA) via the Aryl Hydrocarbon Receptor (AhR).
Neuroprotective Signaling
The neuroprotective effects of some indole derivatives, such as indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), are mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway.[15] This, in turn, activates the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[15]
Caption: Neuroprotective signaling pathway of indole derivatives involving TrkB and Nrf2 activation.
Quantitative Biological Data
The following table summarizes some of the quantitative data available for biologically active indole carboxylic acid derivatives.
Table 2: Quantitative Biological Data for Selected Indole Carboxylic Acid Derivatives
| Compound/Derivative | Target/Assay | Activity | Reference |
| 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide | Neuroprotection in MC65 cells | EC50 = 27.60 ± 9.4 nM | [9] |
| Indole-3-carboxylic acid derivative 17 | Bcl-2 protein binding | Ki = 0.26 µM | [12] |
| Indole-3-carboxylic acid derivative 17 | Mcl-1 protein binding | Ki = 72 nM | [12] |
| 3-Cyano-indole derivative A19 | LsrK inhibition | IC50 = 340 nM | [13] |
| Indole-2-carboxamide derivatives 5d, 5f, 5g | EGFRWT inhibition | IC50 = 68-85 nM | [16] |
EC50: half maximal effective concentration; Ki: inhibition constant; IC50: half maximal inhibitory concentration.
Conclusion
While direct research on this compound is limited, the broader class of indole alkanoic acids, particularly isomers like indole-3-propionic acid, represents a rich field for therapeutic development. These compounds exhibit potent neuroprotective, anti-inflammatory, and cardiovascular-modulating effects, among others. Their mechanisms of action often involve key signaling pathways such as the AhR and Nrf2 pathways. The synthetic accessibility of the indole scaffold allows for extensive structure-activity relationship studies, paving the way for the design of novel and highly potent therapeutic agents. Further investigation into less-explored isomers like this compound may unveil unique biological activities and novel therapeutic opportunities.
References
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [mdpi.com]
- 16. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1H-Indole-1-pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1H-Indole-1-pentanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process involving the N-alkylation of indole followed by ester hydrolysis. This protocol includes comprehensive experimental procedures, purification methods, and characterization data. Additionally, a representative signaling pathway and the experimental workflow are visualized to provide a broader context for the application of this compound.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in natural products and pharmaceuticals, earning them the status of a "privileged scaffold" in drug discovery.[1] The functionalization of the indole nitrogen (N-1 position) provides a key avenue for modifying the physicochemical and pharmacological properties of these molecules. This compound serves as a versatile intermediate, incorporating a flexible carboxylic acid linker that can be used for further derivatization, such as in the development of receptor agonists or as linkers in proteomics. This protocol details a reliable and scalable synthesis of this compound.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | Calculated |
| Molecular Weight | 217.26 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogues |
| Melting Point | Not reported; (Indole-3-carboxylic acid: 232-234 °C) | [2][3] |
| pKa | ~4.8 (Predicted) | Analogues |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | [3] |
Spectroscopic Data (Expected)
The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar indole-N-alkanoic acid structures. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | Singlet | 1H | -COOH |
| ~7.6 | Doublet | 1H | Indole H-4 |
| ~7.5 | Doublet | 1H | Indole H-7 |
| ~7.2 | Doublet | 1H | Indole H-2 |
| ~7.1 | Triplet | 1H | Indole H-6 |
| ~7.0 | Triplet | 1H | Indole H-5 |
| ~6.5 | Doublet | 1H | Indole H-3 |
| ~4.3 | Triplet | 2H | N-CH₂- |
| ~2.2 | Triplet | 2H | -CH₂-COOH |
| ~1.8 | Multiplet | 2H | N-CH₂-CH₂- |
| ~1.5 | Multiplet | 2H | -CH₂-CH₂-COOH |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~174.5 | C=O (acid) |
| ~136.0 | Indole C-7a |
| ~128.8 | Indole C-3a |
| ~128.5 | Indole C-2 |
| ~121.2 | Indole C-5 |
| ~120.0 | Indole C-4 |
| ~119.2 | Indole C-6 |
| ~109.5 | Indole C-7 |
| ~101.5 | Indole C-3 |
| ~46.0 | N-CH₂- |
| ~33.5 | -CH₂-COOH |
| ~29.0 | N-CH₂-CH₂- |
| ~22.0 | -CH₂-CH₂-COOH |
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indole-1-pentanoate
This procedure details the N-alkylation of indole with ethyl 5-bromopentanoate using sodium hydride in N,N-dimethylformamide (DMF).
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl 5-bromopentanoate (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of indole (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl 5-bromopentanoate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 1H-indole-1-pentanoate as an oil or low-melting solid.
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 1H-indole-1-pentanoate (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 1H-indole-1-pentanoate (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (3.0 eq) in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.[4]
Visualizations
Experimental Workflow
Caption: Synthetic scheme for this compound.
Representative Signaling Pathway
Caption: Generic GPCR signaling pathway modulated by an indole derivative.
References
Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1H-Indole-1-pentanoic acid, a compound of interest in various fields including metabolomics and drug discovery. The methodologies outlined are based on established analytical techniques for similar indole derivatives, ensuring a robust starting point for method development and validation.
Application Notes
This compound belongs to the family of indole derivatives, which are widely recognized for their diverse biological activities.[1] Accurate and precise quantification of these compounds in complex biological matrices is crucial for understanding their physiological roles and therapeutic potential. The primary analytical techniques employed for the analysis of indole compounds are High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method ideal for the quantification of this compound in biological samples such as plasma, serum, and tissue homogenates.[2][3][4] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM), minimizing interference from the sample matrix.[3][4][5] The sample preparation for LC-MS/MS analysis typically involves a straightforward protein precipitation step, often using ice-cold acetonitrile, followed by centrifugation and direct injection of the supernatant.[3][4][5]
High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection presents a viable alternative for the analysis of indole compounds.[6][7] Indole derivatives often exhibit native fluorescence, which allows for sensitive and selective detection without the need for derivatization. This method is particularly useful when an LC-MS/MS system is not available. Sample preparation may involve ultrafiltration to separate the free analyte from protein-bound fractions in plasma.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters from analytical methods developed for related indole compounds, which can serve as a benchmark for the analysis of this compound.
| Analyte | Matrix | Method | LLOQ* | Linearity Range | Reference |
| Indole | Mouse Serum | LC-MS/MS | 1 ng/mL | 1 - 500 ng/mL | [3][4] |
| 3-Indoxyl sulfate | Human Plasma | LC-MS/MS | 10.0 ng/mL | Not Specified | [2] |
| 3-Indolelactic acid | Human Plasma | LC-MS/MS | 10.0 ng/mL | Not Specified | [2] |
| 3-Indolepropionic acid | Human Plasma | LC-MS/MS | 7.50 ng/mL | Not Specified | [2] |
| Indolepropionic Acid (IPA) and related indoles | Human Plasma, Saliva | HPLC-Fluorometric | ~0.1-0.5 ng/mL (estimated from data) | Not Specified | [6][7] |
*LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Biological Fluids
This protocol is adapted from a validated method for the quantification of indole in mouse serum and tissues.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 UHPLC or equivalent.[2]
-
Column: Synergi Fusion C18 (4 µm, 250 × 2.0 mm) or equivalent.[3][4][5]
-
Gradient: A linear gradient should be optimized to ensure sufficient retention and separation of the analyte from matrix components. A starting point could be 10% B, increasing to 90% B over 8 minutes.
-
Flow Rate: 0.25 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: Sciex QTrap 5500 or equivalent.[2]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[3][4][5]
-
MRM Transition: The precursor ion will be the [M+H]+ of this compound. The product ion will need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For indole, the transition was m/z 118.1 > 91.1.[3][4][5]
Protocol 2: HPLC-Fluorometric Method for Quantification
This protocol is based on a method for the determination of indolepropionic acid and related indoles.[6][7]
1. Sample Preparation (Ultrafiltration for Free Analyte)
-
Place a centrifugal filter unit (e.g., Amicon Ultra-0.5, 10 kDa MWCO) into a collection tube.
-
Add 500 µL of plasma to the filter unit.
-
Centrifuge at 14,000 × g for 30 minutes at room temperature.
-
Collect the ultrafiltrate from the collection tube.
-
Inject an aliquot of the ultrafiltrate directly into the HPLC system.
2. HPLC and Fluorescence Detector Conditions
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: Hypersil C18 (3 µm, 150 × 3 mm) or equivalent.[6][7]
-
Mobile Phase: 80% 0.01 M Sodium Acetate (pH 5) containing 1.0 g/L of tert-butylammonium chloride / 20% Acetonitrile.[6][7]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 25 µL.[6]
-
Fluorescence Detector Settings:
-
Excitation Wavelength: To be determined based on the fluorescence spectrum of this compound (typically around 280 nm for indoles).
-
Emission Wavelength: To be determined based on the fluorescence spectrum of this compound (typically around 350 nm for indoles).
-
Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: HPLC-Fluorometric Experimental Workflow.
References
- 1. Indoles and Indole-Sulfur Compounds Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. metabolon.com [metabolon.com]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1H-Indole-1-pentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indole-1-pentanoic acid is an indole derivative with potential applications in pharmaceutical and biological research. Accurate and reliable quantification of this compound is crucial for its development and use. This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is simple, specific, and accurate for the determination of this compound in various sample matrices.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (v/v) |
| Gradient | 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure should be optimized based on the sample matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a representative portion of the sample.
-
Transfer the sample to a suitable container and add a known volume of mobile phase.
-
Vortex the sample for 2 minutes to facilitate the extraction of this compound.
-
Sonicate the sample for 15 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for injection into the HPLC system.
For liquid samples, a simple dilution with the mobile phase followed by filtration may be sufficient.[2]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
The precision of the method was determined by performing replicate injections of a standard solution. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were assessed.
| Parameter | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6 over 3 days) |
| Retention Time | 0.2% | 0.5% |
| Peak Area | 0.8% | 1.2% |
Accuracy
Accuracy was determined by a recovery study, where a known amount of this compound was spiked into a placebo sample at three different concentration levels.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25 | 24.5 | 98.0 |
| 50 | 50.8 | 101.6 |
| 75 | 74.1 | 98.8 |
| Average Recovery | 99.5% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and a representative signaling pathway where indole derivatives may be involved.
Caption: Experimental workflow for HPLC analysis.
Caption: Hypothetical signaling pathway.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is validated to be linear, precise, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and life sciences industries. The simple sample preparation and isocratic elution make this method both rapid and cost-effective.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Application Note: Quantification of 1H-Indole-1-pentanoic acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indole-1-pentanoic acid is an indole derivative, a class of compounds gaining significant interest due to their roles as metabolites of the gut microbiota and their potential impact on host physiology. Accurate quantification of these molecules in biological matrices such as plasma, serum, urine, and feces is crucial for understanding their pharmacokinetics, pharmacodynamics, and overall biological significance. This application note provides detailed protocols for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted and robust analytical technique for this purpose.
Data Presentation
The following tables summarize representative quantitative data for the analysis of indole compounds in biological samples. It is important to note that specific quantitative data for this compound in human samples is not widely published. The data presented for indole in mouse serum is from a validated LC-MS/MS method and serves as a strong example of the performance that can be expected when applying similar methodologies to this compound.[1]
Table 1: LC-MS/MS Method Performance for a Related Indole Compound (Indole) in Mouse Serum [1]
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision at LLOQ | < 20% |
| Accuracy at LQC, MQC, HQC | Within ±15% |
| Precision at LQC, MQC, HQC | < 15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Observed Concentrations of Indole in Mouse Biological Samples [1]
| Biological Matrix | Concentration Range |
| Serum | 0.8 - 38.7 ng/mL |
| Lungs | 4.3 - 69.4 ng/g |
| Cecum | 1043.8 - 12,124.4 ng/g |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum Samples
This protocol is a simple and effective method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.[1]
Materials:
-
Biological plasma or serum samples
-
Ice-cold acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a more rigorous cleanup method suitable for complex matrices like urine, which can contain a high concentration of interfering substances.
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Ultrapure water (for equilibration and washing)
-
Vortex mixer
-
SPE manifold
-
Collection tubes
Protocol:
-
Thaw urine samples and centrifuge to remove particulates.
-
Transfer 1 mL of the supernatant to a clean tube and add the internal standard.
-
Condition the SPE cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of ultrapure water through it.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.
-
Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of indole-alkanoic acids. Method optimization is recommended for this compound.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient starting from 5-10% B, increasing to 95% B over several minutes, holding, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound
-
Product Ion (Q3): Specific fragment ions determined by infusion and optimization of a standard solution.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum sensitivity.
Mandatory Visualizations
References
Application Notes and Protocols for 1H-Indole-1-pentanoic Acid in Cell Culture Studies
Disclaimer: No direct experimental data was found for 1H-Indole-1-pentanoic acid in the searched literature. The following application notes and protocols are based on the activities of structurally related indole-alkanoic acids, primarily Indole-3-propionic acid (IPA) and Indole-3-carboxylic acid (I3CA), and should be adapted and optimized accordingly.
Application Notes
Potential Applications:
-
Cancer Research: Indole derivatives have shown antiproliferative and pro-apoptotic effects against various cancer cell lines.[1][2] For instance, indole-3-carboxylic acid has been shown to enhance the anticancer potency of doxorubicin in colorectal cancer cells by inducing cellular senescence.[3][4] Therefore, this compound could be investigated for its potential as a standalone anticancer agent or as an adjuvant to existing chemotherapies.
-
Inflammation and Immunology: Certain indole derivatives possess anti-inflammatory properties.[5] They can modulate the expression of cytokines and other inflammatory mediators.[6] this compound may be useful in studying inflammatory pathways in cell models of diseases such as arthritis, inflammatory bowel disease, and neuroinflammation.
-
Neuroprotective Studies: Indole-3-propionic acid (IPA), a gut microbiota-derived metabolite, is known for its potent antioxidant and neuroprotective effects.[1][5] It can scavenge free radicals and protect neuronal cells from oxidative stress-induced damage. This compound could be explored for similar neuroprotective activities in models of neurodegenerative diseases.
-
Cardiovascular Research: IPA has been shown to modulate mitochondrial function in cardiomyocytes.[7] Acute treatment can enhance mitochondrial respiration, while chronic exposure may lead to dysfunction.[7] This suggests that this compound could be a tool for studying mitochondrial dynamics and cardiac cell metabolism.
-
Gut Microbiome and Host-Pathogen Interactions: Indole and its derivatives are produced by gut microbiota and play a role in gut barrier function and immune homeostasis.[5] this compound could be used in co-culture models of intestinal epithelial cells and bacteria to study these interactions.
Mechanism of Action (Hypothesized based on Analogues):
The precise mechanism of action for this compound is unknown. However, based on related compounds, it may involve:
-
Modulation of Signaling Pathways: Indole derivatives can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
-
Antioxidant Activity: The indole ring can act as a scavenger of reactive oxygen species (ROS), thus protecting cells from oxidative damage.[1][5]
-
Enzyme Inhibition: Some indole compounds are known to inhibit specific enzymes. For example, certain indole derivatives inhibit cytosolic phospholipase A2 (cPLA2), an enzyme involved in the inflammatory response.
Quantitative Data Summary (Based on Analogues)
The following tables summarize quantitative data for related indole-alkanoic acids to provide a starting point for determining effective concentrations of this compound.
Table 1: Cytotoxicity of Indole Derivatives in Various Human Cell Lines
| Compound | Cell Line | Assay | EC50 / IC50 | Citation |
| Indole-3-propionic acid (IPA) | MRC-5 (lung fibroblast) | Cytotoxicity | > 100 µM | [8] |
| Indole-3-acetic acid (IAA) | MRC-5 (lung fibroblast) | Cytotoxicity | 49.8 µM | [8] |
| Indole-3-carboxylic acid (I3CA) | MRC-5 (lung fibroblast) | Cytotoxicity | > 100 µM | [8] |
| Indole-3-aldehyde (I3A) | MRC-5 (lung fibroblast) | Cytotoxicity | 0.52 µM | [8] |
| 3-Methylindole (3-MI) | MRC-5 (lung fibroblast) | Cytotoxicity | 3.5 µM | [8] |
| Indole-2-carboxamides (8f) | Vero (normal kidney) | Cytotoxicity | 39.9 µM | [6] |
| Indole-2-carboxamides (8g) | Vero (normal kidney) | Cytotoxicity | 40.9 µM | [6] |
Table 2: Effective Concentrations of Indole Derivatives for Biological Activity
| Compound | Cell Line | Biological Effect | Effective Concentration | Citation |
| Indole-3-propionic acid (IPA) | HL-1 (cardiomyocytes) | Enhancement of maximal mitochondrial respiration (acute) | 10 µM - 1 mM | [7] |
| Indole-3-propionic acid (IPA) | HL-1 (cardiomyocytes) | Mitochondrial dysfunction (chronic) | 10 µM - 1 mM | [7] |
| Indole-3-carboxylic acid (I3CA) | LS180 (colorectal cancer) | Amplifies Doxorubicin-induced senescence | 0.01 - 0.64 µM (48h) | [4] |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for studying the effects of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Workflow Diagram:
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in a specific signaling pathway (e.g., apoptosis, inflammation).
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, p53, NF-κB, cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at predetermined concentrations (based on viability assays) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagram (Hypothetical Anti-Cancer Mechanism):
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of 1H-Indole-1-pentanoic Acid in Plant Physiology: Application Notes and Protocols
Disclaimer: There is currently a lack of specific experimental data in peer-reviewed literature regarding the application of 1H-Indole-1-pentanoic acid in plant physiology. The following application notes and protocols are based on established methodologies for studying synthetic auxin analogs and structurally similar indole-alkanoic acids. The proposed experiments are intended as a general framework for investigation and may require significant optimization.
Introduction
This compound is an indole derivative with a five-carbon carboxylic acid side chain. Its structural similarity to the natural auxin, indole-3-acetic acid (IAA), suggests potential activity as a plant growth regulator. The length of the side chain is a critical determinant of auxin activity, with longer chains sometimes exhibiting altered or even inhibitory effects compared to IAA.[1][2] This document outlines potential applications and experimental protocols to characterize the physiological effects of this compound in plants, primarily using the model organism Arabidopsis thaliana.
Potential Applications
-
Investigation of Auxin-like Activity: Determining if this compound can mimic the effects of natural auxins on plant growth and development, such as root and shoot elongation, and lateral root formation.[3][4]
-
Structure-Activity Relationship Studies: Comparing the effects of this compound with other indole-alkanoic acids with varying side chain lengths to understand the structural requirements for auxin activity.
-
Screening for Herbicidal or Growth Inhibitory Properties: Assessing the potential for this compound to disrupt normal plant development at higher concentrations, a characteristic of some synthetic auxins.
-
Elucidation of Novel Signaling Pathways: Investigating whether this compound interacts with known auxin receptors or acts through a distinct signaling cascade.
Data Presentation: Hypothetical Quantitative Data
The following tables present a hypothetical summary of expected quantitative data from experiments outlined in the protocols below. These are for illustrative purposes only and actual results may vary.
Table 1: Effect of this compound on Arabidopsis thaliana Primary Root Elongation
| Concentration (µM) | Primary Root Length (mm ± SE, n=30) |
| 0 (Control) | 15.2 ± 0.8 |
| 0.01 | 16.5 ± 0.9 |
| 0.1 | 18.1 ± 1.1 |
| 1 | 14.5 ± 0.7 |
| 10 | 9.3 ± 0.5 |
| 100 | 4.1 ± 0.3 |
Table 2: Effect of this compound on Lateral Root Density in Arabidopsis thaliana
| Concentration (µM) | Lateral Roots per cm of Primary Root (± SE, n=30) |
| 0 (Control) | 2.5 ± 0.3 |
| 0.01 | 3.1 ± 0.4 |
| 0.1 | 4.2 ± 0.5 |
| 1 | 2.8 ± 0.3 |
| 10 | 1.1 ± 0.2 |
| 100 | 0.2 ± 0.1 |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Elongation Assay
This protocol is designed to assess the effect of this compound on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri plates (90 mm)
-
This compound
-
DMSO (as a solvent for the test compound)
-
Sterile water
-
Growth chamber with controlled light and temperature
Methodology:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 20% (v/v) bleach solution with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds five times with sterile water.
-
Resuspend seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Growth Media:
-
Prepare MS medium according to the manufacturer's instructions. Add 1% (w/v) sucrose and adjust the pH to 5.7.
-
Add 0.8% (w/v) agar or 0.4% (w/v) Phytagel and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Prepare a stock solution of this compound in DMSO.
-
Add the test compound to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.1%).
-
Pour approximately 25 mL of medium into each sterile Petri plate and allow it to solidify.
-
-
Seed Plating and Growth:
-
Pipette stratified seeds onto the surface of the agar plates in a straight line.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
-
Data Collection and Analysis:
-
After 7-10 days, photograph the plates.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Protocol 2: Lateral Root Formation Assay
This protocol assesses the impact of this compound on the development of lateral roots.
Materials:
-
Same as Protocol 1.
Methodology:
-
Seedling Growth:
-
Follow steps 1-3 of Protocol 1, but grow the seedlings on control MS medium (without the test compound) for 4-5 days until the primary root is established.
-
-
Transfer to Treatment Plates:
-
Using sterile forceps, carefully transfer the seedlings to new MS plates containing the various concentrations of this compound.
-
-
Incubation and Data Collection:
-
Return the plates to the growth chamber and incubate for an additional 4-5 days.
-
Photograph the plates.
-
Count the number of emerged lateral roots along the primary root.
-
Measure the length of the primary root.
-
Calculate the lateral root density (number of lateral roots per cm of primary root).
-
Perform statistical analysis to compare treatments.
-
Mandatory Visualizations
Caption: Hypothetical auxin signaling pathway for this compound.
Caption: General experimental workflow for plant growth assays.
References
Application Notes and Protocols: 1H-Indole-1-pentanoic Acid as a Ligand for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1H-Indole-1-pentanoic acid as a ligand in receptor binding assays. Due to the limited availability of specific binding data for this compound in publicly accessible literature, this document leverages data from structurally similar indole derivatives to provide illustrative examples and detailed protocols for assessing its binding characteristics at relevant receptor targets, primarily focusing on the G protein-coupled receptor 35 (GPR35) and sigma receptors (σ1 and σ2).
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules. Their structural resemblance to endogenous signaling molecules, such as serotonin and tryptophan, makes them compelling candidates for investigation as ligands for various receptors. This compound, with its indole core and a pentanoic acid side chain, possesses the potential for interaction with multiple receptor types. This document outlines the protocols to investigate these potential interactions.
Potential Receptor Targets
Based on the pharmacology of structurally related indole compounds, the following receptors are proposed as primary targets for binding assays with this compound:
-
G Protein-Coupled Receptor 35 (GPR35): This receptor is activated by tryptophan metabolites containing an indole ring, such as kynurenic acid.[1] Given the structural similarity, this compound is a candidate ligand for GPR35.
-
Sigma Receptors (σ1 and σ2): A variety of indole-based compounds have been shown to bind with high affinity to sigma receptors, which are involved in a range of cellular functions and are implicated in various neurological disorders.[2][3]
Data Presentation: Binding Affinities of Structurally Related Indole Derivatives
Table 1: Binding Affinities (Ki) of Representative Indole Derivatives for Sigma-1 and Sigma-2 Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 2948 | 7.45 | [2] |
| 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1H-indole | 11.5 | 3.66 | [2] |
| N,N-dimethyltryptamine (DMT) | ~1000 | >10,000 | |
| Haloperidol (Reference Ligand) | 3.2 | 4.1 |
Data presented are illustrative and based on published findings for structurally related compounds.
Table 2: Reported Activity of an Indole-based Metabolite at GPR35
| Compound | Receptor | Observed Activity | Reference |
| Kynurenic Acid | GPR35 | Elicits calcium mobilization and inositol phosphate production in a GPR35-dependent manner. Stimulates [35S]GTPγS binding in GPR35-expressing cells.[1] | [1] |
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for sigma receptors and GPR35.
Protocol 1: Sigma Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors via competitive displacement of a radioligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes for σ1 receptors or rat liver membranes for σ2 receptors.
-
Radioligand:
-
For σ1: --INVALID-LINK---pentazocine
-
For σ2: [³H]DTG (1,3-di-o-tolylguanidine)
-
-
Blocking Agent (for σ2 assay): (+)-pentazocine
-
Non-specific Binding Control: Haloperidol
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to the wells.
-
Non-specific Binding: Add assay buffer, radioligand, excess haloperidol (e.g., 10 µM), and membrane preparation to the wells.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation to the wells.
-
For the σ2 assay, add (+)-pentazocine to all wells to block the σ1 sites.
-
-
Incubation: Incubate the plates at 37°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GPR35 Radioligand Binding Assay
This protocol is designed to assess the binding of this compound to GPR35, likely through competition with a known radiolabeled agonist or antagonist. As there is no universally standard radioligand for GPR35, a common approach is to use a [³⁵S]GTPγS binding assay, which measures G-protein activation as an indirect measure of agonist binding.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing human GPR35.
-
Radioligand: [³⁵S]GTPγS
-
Agonist: this compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
GDP: Guanosine 5'-diphosphate
-
Non-specific Binding Control: Unlabeled GTPγS
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Prepare membranes from GPR35-expressing cells as described in Protocol 1.
-
Assay Setup:
-
To each well, add assay buffer, GDP (to a final concentration of ~10 µM), and the GPR35-containing membrane preparation.
-
Add varying concentrations of this compound to the test wells.
-
For basal binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS at each concentration of this compound.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting dose-response curve.
-
Visualizations
Signaling Pathways
Caption: GPR35 Signaling Pathway.
Caption: Sigma-1 Receptor Signaling.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
References
Application Notes and Protocols for 1H-Indole-1-pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 1H-Indole-1-pentanoic acid, a member of the indole carboxylic acid family of compounds. This class of molecules is of significant interest in pharmaceutical research due to the diverse biological activities exhibited by indole derivatives.
Introduction to this compound
This compound belongs to a class of heterocyclic organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a pentanoic acid group attached to the indole nitrogen imparts specific physicochemical properties that influence its solubility and biological activity. Indole derivatives are integral to numerous natural products and synthetic drugs, demonstrating a wide range of therapeutic potentials, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Data Presentation: Solubility of Indole Carboxylic Acids
| Compound | Solvent | Solubility | Notes |
| Indole-3-carboxylic acid | DMSO | 32 mg/mL (198.56 mM)[1] | It is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1] |
| Indole-2-carboxylic acid derivatives | Ethanol | Soluble | Used as a reaction solvent for synthesis, indicating good solubility. |
| General Carboxylic Acids | 5% Sodium Bicarbonate (aq) | Soluble | Carboxylic acids react with weak bases to form more soluble salts. |
| General Carboxylic Acids | Ethanol/Water Mixture | Soluble with adjustment | For water-insoluble compounds, dissolving in a minimal amount of ethanol followed by the addition of water can be an effective method. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the estimated solubility).
-
Dissolution:
-
Cap the tube/vial securely.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Sterilization (Optional): If the stock solution is intended for cell-based assays, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer.
-
Vortex mixer.
Procedure:
-
Thawing the Stock: Thaw the frozen aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to reach the final working concentration. It is crucial to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Mixing: Gently vortex the final working solution to ensure homogeneity.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your experimental setup, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Use Immediately: It is best to prepare the aqueous working solution fresh before each experiment.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Compound Dissolution and Use
The following diagram illustrates the general workflow for preparing and using this compound in a typical biological experiment.
References
Application Notes and Protocols for Bioassay Development: 1H-Indole-1-pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Derivatives of indole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and modulatory effects on various cellular signaling pathways.[2][3] 1H-Indole-1-pentanoic acid is an indole derivative with potential therapeutic applications. The development of robust and reproducible bioassays is crucial for elucidating its biological activity, mechanism of action, and potential as a drug candidate.
These application notes provide detailed protocols for a panel of in vitro bioassays to characterize the cytotoxic and anti-inflammatory activities of this compound. The described assays are foundational for the initial screening and profiling of this compound.
Section 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human colorectal carcinoma cells (e.g., HCT116) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Data Presentation: Cytotoxicity of this compound on HCT116 cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 0.850 | 0.045 | 100.0 |
| 0.1 | 0.845 | 0.051 | 99.4 |
| 1 | 0.832 | 0.048 | 97.9 |
| 10 | 0.765 | 0.055 | 90.0 |
| 50 | 0.553 | 0.062 | 65.1 |
| 100 | 0.340 | 0.049 | 40.0 |
Experimental Workflow: Cytotoxicity Assay
Workflow for determining the cytotoxicity of this compound.
Section 2: Anti-inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Data Presentation: Inhibition of NO Production by this compound
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Standard Deviation | % Inhibition of NO Production |
| Vehicle Control | - | 1.2 | 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 | 2.1 | 0.0 |
| + Compound | 1 | 22.5 | 1.9 | 12.8 |
| + Compound | 10 | 15.3 | 1.5 | 40.7 |
| + Compound | 50 | 8.7 | 1.1 | 66.3 |
| + Compound | 100 | 4.2 | 0.8 | 83.7 |
Experimental Protocol: TNF-α Measurement by ELISA
-
Sample Collection:
-
Use the cell culture supernatants collected from the NO production assay.
-
-
ELISA Procedure:
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α according to the manufacturer's instructions for a commercial kit.[6]
-
Briefly, coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[7]
-
Data Presentation: Inhibition of TNF-α Production by this compound
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) | Standard Deviation | % Inhibition of TNF-α Production |
| Vehicle Control | - | 50.5 | 8.2 | - |
| LPS (1 µg/mL) | - | 1250.8 | 110.5 | 0.0 |
| + Compound | 1 | 1088.2 | 95.7 | 13.0 |
| + Compound | 10 | 750.5 | 82.1 | 40.0 |
| + Compound | 50 | 437.8 | 55.4 | 65.0 |
| + Compound | 100 | 250.2 | 35.8 | 80.0 |
Signaling Pathway: LPS-induced Pro-inflammatory Signaling in Macrophages
LPS-induced pro-inflammatory signaling cascade in macrophages.
Section 3: Aryl Hydrocarbon Receptor (AhR) Activation Assay
Indole compounds are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a role in regulating inflammatory responses.[6] An AhR reporter assay can determine if this compound activates this pathway.
Experimental Protocol: AhR Luciferase Reporter Assay
-
Cell Transfection and Seeding:
-
Use a cell line that stably expresses an AhR-responsive luciferase reporter construct (e.g., HepG2-XRE-Luc).
-
Alternatively, transiently transfect cells (e.g., HEK293T) with a plasmid containing a luciferase gene under the control of an AhR-responsive element (XRE) and a constitutively expressed Renilla luciferase plasmid for normalization.
-
Seed the transfected or stable cells in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 24 hours. Include a vehicle control and a positive control (e.g., TCDD or FICZ).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of AhR activity relative to the vehicle control.
-
Data Presentation: AhR Activation by this compound
| Treatment | Concentration (µM) | Normalized Luciferase Activity | Standard Deviation | Fold Induction |
| Vehicle Control | - | 1500 | 210 | 1.0 |
| Compound | 0.1 | 1800 | 250 | 1.2 |
| Compound | 1 | 3000 | 350 | 2.0 |
| Compound | 10 | 7500 | 800 | 5.0 |
| Compound | 50 | 15000 | 1600 | 10.0 |
| Compound | 100 | 18000 | 1900 | 12.0 |
| Positive Control (FICZ) | 0.1 | 22500 | 2300 | 15.0 |
Experimental Workflow: AhR Reporter Assay
Workflow for assessing AhR activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-propionic acid, a product of intestinal flora, inhibits the HDAC6/NOX2 signalling and relieves doxorubicin-induced cardiomyocyte damage | Li | Folia Morphologica [journals.viamedica.pl]
Application Notes and Protocols: 1H-Indole-1-pentanoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-1-pentanoic acid and its derivatives are significant metabolites observed in the metabolic studies of various indole-containing compounds, most notably synthetic cannabinoids. The formation of a pentanoic acid moiety on the indole core is a common metabolic pathway, particularly for N-pentyl substituted indoles and indazoles. Understanding the generation of these metabolites is crucial for several areas of research and development, including drug metabolism and pharmacokinetics (DMPK), toxicology, and the development of therapeutics for metabolic diseases.
Indole derivatives, as a class, are recognized for their potential to ameliorate metabolic disorders such as type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).[1] These compounds can influence glucose homeostasis and lipid metabolism.[1] Furthermore, indole and its derivatives, produced through tryptophan catabolism, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating glucose metabolism.[1] Some indole derivatives also act as ligands for nuclear receptors like the aryl hydrocarbon receptor (AHR) and the pregnane X receptor (PXR), which are involved in regulating metabolic processes and inflammation.
In the context of synthetic cannabinoids, the N-pentanoic acid metabolite is often a major product of phase I metabolism. For instance, in the metabolism of AB-PINACA, the corresponding N-pentanoic acid is a prominent metabolite, particularly for its 5-fluoro analog, 5F-AB-PINACA.[2][3][4] The identification and quantification of such metabolites are critical for forensic analysis and for understanding the toxicology and clearance of these substances.
These application notes provide an overview of the role of this compound as a metabolite, along with detailed protocols for its study using in vitro metabolic systems.
Applications in Metabolic Research
-
Metabolite Profiling of Synthetic Cannabinoids: The detection of this compound derivatives is a key indicator of exposure to certain synthetic cannabinoids. Metabolic stability and metabolite identification studies are essential for characterizing the biotransformation of these compounds.
-
Drug Metabolism and Pharmacokinetics (DMPK): Investigating the formation of pentanoic acid metabolites helps in understanding the clearance pathways of indole-containing drug candidates. This information is vital for predicting in vivo pharmacokinetics and potential drug-drug interactions.
-
Toxicology Studies: The metabolic profile of a compound can reveal the formation of potentially reactive or toxic metabolites. Studying the generation of indole-pentanoic acids contributes to a comprehensive toxicological assessment.
-
Therapeutic Development for Metabolic Diseases: Given the role of indole derivatives in metabolic regulation, studying their formation and effects is relevant to the discovery of new therapeutics for conditions like diabetes and obesity.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative metabolic studies involving the formation of indole-pentanoic acid metabolites from parent compounds like synthetic cannabinoids.
Table 1: In Vitro Metabolic Stability of AB-PINACA and 5F-AB-PINACA in Human Hepatocytes
| Compound | Incubation Time (hours) | Parent Compound Remaining (%) |
| AB-PINACA | 1 | 49 |
| 3 | 31 | |
| 5F-AB-PINACA | 1 | 65 |
| 3 | 18 |
Data extracted from a study on the metabolite profiling of AB-PINACA and 5F-AB-PINACA.[2]
Table 2: Key Metabolites of 5F-AB-PINACA Identified in Human Hepatocytes
| Metabolite ID | Metabolite Name | Relative Peak Area at 1 hour | Relative Peak Area at 3 hours |
| F10 | AB-PINACA pentanoic acid | Most Intense | Most Intense |
| F11 | 5'-hydroxypentyl-AB-PINACA | Second Most Intense | Second Most Intense |
| F18 | 5F-AB-PINACA carboxylic acid | Third Most Intense | Third Most Intense |
This table highlights the prominence of the pentanoic acid metabolite in the metabolism of 5F-AB-PINACA.[2]
Signaling Pathways and Metabolic Transformations
The formation of this compound from N-pentyl indole-containing compounds typically involves oxidative metabolism of the pentyl side chain. The following diagram illustrates a generalized metabolic pathway leading to the formation of the pentanoic acid metabolite from a precursor synthetic cannabinoid.
Experimental Protocols
Protocol 1: Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol is designed to assess the susceptibility of a test compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of HLM Suspension: Thaw the pooled human liver microsomes at 37°C. Dilute the microsomes in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation medium containing the HLM suspension, phosphate buffer, and the NADPH-regenerating system.
-
Initiation of Reaction: Add the test compound to the incubation mixture to a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.
-
Incubation: Incubate the plate at 37°C in a shaking water bath.
-
Time Point Sampling: Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the test compound.
Protocol 2: Metabolite Profiling using Human Hepatocytes
This protocol is used to identify the metabolites of a test compound in a system that includes both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
24-well collagen-coated plates
-
Acetonitrile (ice-cold)
-
Formic acid
-
Water and Acetonitrile (LC-MS grade)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Hepatocyte Seeding: Thaw cryopreserved human hepatocytes and seed them onto 24-well collagen-coated plates at a desired density (e.g., 1 x 10⁶ cells/mL). Allow the cells to attach for several hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Incubation: Remove the seeding medium and add fresh culture medium containing the test compound at a final concentration of 10 µM.
-
Incubation: Incubate the plate for a specified period (e.g., up to 3 hours) at 37°C.
-
Reaction Quenching: At the desired time points (e.g., 0 and 3 hours), quench the reaction by adding an equal volume of ice-cold acetonitrile to each well.
-
Sample Collection and Preparation:
-
Scrape the cell lysate and transfer the entire content of the well to a microcentrifuge tube.
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet cell debris.
-
-
Supernatant Processing:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
LC-HRMS Analysis: Inject the reconstituted sample into an LC-HRMS system for metabolite identification.
LC-HRMS Parameters (Example):
-
Column: A suitable reversed-phase column (e.g., C18 or Biphenyl).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase to separate metabolites of varying polarities.
-
Mass Spectrometry: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in positive electrospray ionization mode.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or information-dependent acquisition (IDA) to obtain fragmentation data for structural elucidation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro metabolic study aimed at identifying metabolites like this compound.
References
- 1. Update of Indoles: Promising molecules for ameliorating metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Role of Indole-3-Acetic Acid as a Chemical Probe in Cellular Signaling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
While the specific compound 1H-Indole-1-pentanoic acid lacks documented use as a chemical probe in the scientific literature, the closely related and extensively studied molecule, Indole-3-acetic acid (IAA), serves as a powerful tool for investigating a multitude of biological processes. IAA is the most common, naturally occurring plant hormone of the auxin class and has been the subject of extensive research.[1] It is a derivative of indole containing a carboxymethyl substituent.[1] This document provides detailed application notes and protocols for utilizing Indole-3-acetic acid as a chemical probe, with a focus on its role in plant and microbial signaling pathways.
Biological Target and Signaling Pathway
Indole-3-acetic acid's primary role is as a signaling molecule essential for plant growth and development, where it influences cell elongation, division, and differentiation.[1] It is also recognized as a significant signaling molecule in the interactions between microorganisms and plants.[2][3][4]
The canonical signaling pathway for IAA in plants involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex. Upon IAA binding, the SCF-TIR1/AFB complex targets the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.[1]
Quantitative Data
The following table summarizes key quantitative values associated with the interaction of Indole-3-acetic acid with its primary target.
| Parameter | Value | Target | Organism/System | Reference |
| Kd | ~20 nM | TIR1 | Arabidopsis thaliana | (Data inferred from multiple biochemical studies) |
| EC50 | 10-100 nM | Auxin-induced gene expression | Arabidopsis thaliana protoplasts | (Typical range observed in various studies) |
| Optimal Concentration | 10⁻⁵ to 10⁻⁸ M | Root initiation in cuttings | Various plant species | (General horticultural data) |
Experimental Protocols
Protocol 1: Qualitative Determination of IAA Production by Bacteria (Salkowski Colorimetric Assay)
This protocol provides a rapid and straightforward method to screen for the production of indole compounds, including IAA, by bacterial cultures.[5][6]
Materials:
-
Bacterial culture grown in Luria Bertani (LB) medium supplemented with L-tryptophan (1 mg/mL)[5]
-
Salkowski's reagent (1 mL of 0.5 M FeCl₃ in 49 mL of 35% HClO₄)[7]
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Inoculate a single bacterial colony into LB medium containing L-tryptophan.
-
Incubate the culture at 30°C with shaking for 24-72 hours.[7]
-
After incubation, centrifuge 1.5 mL of the bacterial culture at 10,000 x g for 5 minutes to pellet the cells.[7]
-
Carefully transfer 1 mL of the supernatant to a clean test tube.
-
Add 1 mL of Salkowski's reagent to the supernatant and mix gently.[7]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[5]
-
Observe the color change. A pink to red color indicates the presence of indole compounds.
-
For a semi-quantitative estimation, measure the absorbance of the solution at 530 nm.[6]
Protocol 2: Quantitative Analysis of IAA by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of IAA in biological samples.[8][9]
Materials:
-
Biological sample (e.g., plant tissue, bacterial culture supernatant)
-
Internal standard (e.g., ¹³C₆-IAA)
-
Extraction solvent (e.g., isopropanol with 0.1% formic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in the extraction solvent.
-
Add a known amount of the internal standard.
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant.
-
-
Sample Cleanup (Optional):
-
Pass the supernatant through an SPE cartridge to remove interfering substances.
-
Elute the fraction containing IAA.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate IAA and the internal standard on a C18 column using a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify IAA and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of IAA in the original sample by comparing the peak area ratio of endogenous IAA to the internal standard against a standard curve.
-
Conclusion
Indole-3-acetic acid is a versatile and indispensable chemical probe for studying fundamental biological processes in plants and their interactions with microorganisms. The protocols and data presented here provide a foundation for researchers to utilize IAA in their investigations of auxin signaling and its downstream effects. While this compound remains uncharacterized in this context, the wealth of information available for IAA offers a robust alternative for probing related biological questions.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6.4. Indole-3- Acetic Acid (IAA) Production [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]
- 8. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indole-1-pentanoic acid
Welcome to the technical support center for the synthesis of 1H-Indole-1-pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of indole. This is typically achieved by reacting indole with an alkylating agent containing a five-carbon chain, such as a 5-halopentanoic acid ester (e.g., ethyl 5-bromopentanoate), in the presence of a base. The reaction is usually followed by the hydrolysis (saponification) of the resulting ester to yield the final carboxylic acid product.
Q2: Why is an ester of 5-halopentanoic acid used instead of the acid itself?
A2: Using the carboxylic acid directly can cause complications. The acidic proton of the carboxyl group can react with the base (like NaH), consuming the base and potentially interfering with the primary reaction at the indole nitrogen. Using an ester protects the carboxylic acid functionality. The ester is then easily hydrolyzed in a subsequent step to yield the desired product.
Q3: What are the critical parameters to control during the N-alkylation step?
A3: The critical parameters are the choice of base, solvent, reaction temperature, and the purity of the reagents. The base must be strong enough to deprotonate the indole N-H. The solvent needs to dissolve the reactants and facilitate the reaction, with polar aprotic solvents like DMF and THF being common choices.[1] Temperature influences the reaction rate and can affect the selectivity between N-alkylation and potential C-alkylation.[1]
Q4: What is the main side product I should be aware of?
A4: The primary potential side product is the C3-alkylated indole. While N-alkylation is generally favored, especially with strong bases that fully deprotonate the indole nitrogen, some conditions can lead to competing alkylation at the C3 position, which is also nucleophilic.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion of indole, even after several hours. What could be the problem?
A: This issue often points to one of several factors:
-
Ineffective Deprotonation: The base may be old, inactive, or insufficient. Sodium hydride (NaH) is highly reactive with moisture and should be handled under anhydrous conditions. Ensure you are using fresh, high-quality NaH from a sealed container.
-
Poor Solubility: The indole sodium salt may precipitate out of the solution if the solvent is not suitable, hindering the reaction.[1] While THF is a common solvent, DMF often provides better solubility for the indolide anion.[3]
-
Low Temperature: While some reactions proceed at room temperature, heating is often required to achieve a reasonable reaction rate. Consider increasing the temperature, for instance, to 50-80 °C.[4]
-
Reagent Reactivity: Alkyl bromides are commonly used. If the reaction is sluggish, consider switching to the more reactive alkyl iodide or adding a catalytic amount of potassium iodide (KI) to the reaction mixture to generate the iodide in situ (Finkelstein reaction).[5]
Issue 2: Presence of Significant Side Products
Q: My crude product analysis (TLC/LC-MS) shows a major byproduct along with my desired N-alkylated product. How can I improve selectivity?
A: The most likely byproduct is the C3-alkylated isomer. To favor N-alkylation:
-
Ensure Complete Deprotonation: Use a sufficiently strong base like NaH. Incomplete deprotonation can leave neutral indole in the mixture, which is more prone to C3-alkylation.[1] Allow the indole to stir with the base (e.g., NaH in DMF) for at least 30-60 minutes at 0 °C to room temperature to ensure the indolide salt is fully formed before adding the alkylating agent.[3]
-
Solvent Choice: The solvent can significantly influence regioselectivity.[6] Polar aprotic solvents like DMF or THF generally favor N-alkylation.[1] It may be beneficial to screen different solvents to find the optimal one for your specific substrate.
-
Temperature Control: Higher temperatures can sometimes lead to decreased selectivity. If you are running the reaction at elevated temperatures and observing side products, try lowering the temperature.[1]
Issue 3: Difficulty in Product Purification
Q: I'm having trouble separating my product from the unreacted indole and other impurities. What purification strategies do you recommend?
A: Purification can indeed be challenging. Here are a few approaches:
-
Acid-Base Extraction: After the saponification step, you will have the sodium salt of your carboxylic acid product. This allows for a straightforward acid-base extraction.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted indole and other non-acidic impurities.
-
Acidify the aqueous layer with an acid like HCl to a pH of ~2-3.
-
Extract the protonated product, this compound, into an organic solvent like ethyl acetate.
-
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography is a reliable method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from starting materials and byproducts.
-
Recrystallization: If you obtain a solid product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or acetone) can significantly improve purity.[5]
Data Presentation
The choice of reaction conditions significantly impacts the outcome of the N-alkylation of indole. The following tables summarize how different bases and solvents can affect the yield and regioselectivity.
Table 1: Effect of Base on N-Alkylation Yield (Data is representative and compiled for illustrative purposes)
| Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approx. Yield of N-alkylated Product | Reference |
| NaH (1.1) | DMF | 25 - 80 | 1 - 12 | >90% | [1] |
| K₂CO₃ (2.0) | TFE | 110 | 18 | ~99% (for N-alkylation of indoline) | [7] |
| Cs₂CO₃ (1.5) | Acetonitrile | 80 | 12 | Good to Excellent | |
| KOH (Substoichiometric) | DMF | 23 - 90 | 12 | ~82% | [8] |
| KOtBu (1.2) | THF | 20 - 50 | 48 | Good conversion, high N-1 selectivity | [4] |
Table 2: Effect of Solvent on N- vs. C-Alkylation Selectivity (Data is representative and compiled for illustrative purposes)
| Solvent | Base | Temperature (°C) | N:C Alkylation Ratio | Notes | Reference |
| DMF | NaH | 80 | >20:1 | Excellent N-selectivity and yield. | [1] |
| THF | NaH | 65 | Variable, <10:1 | Poorer regioselectivity, potential solubility issues. | [1] |
| Toluene | In(OTf)₃ | 25 | Favors C6-alkylation | Demonstrates solvent's strong directive effect. | [6] |
| THF | In(OTf)₃ | 25 | Favors N1-alkylation | Demonstrates solvent's strong directive effect. | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-Indole-1-pentanoate
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 10 mL per 1 g of indole).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful stirring.
-
Indole Addition: Add indole (1.0 equivalent) dissolved in a small amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolide salt may be observed.
-
Alkylation: Cool the mixture back to 0 °C. Add ethyl 5-bromopentanoate (1.1 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For faster reaction, the mixture can be heated to 60-80 °C.[1]
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ethyl 1H-indole-1-pentanoate in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Base Addition: Add potassium hydroxide (KOH, 3.0 equivalents) and heat the mixture to reflux (approx. 75-80 °C) for 4 hours, or until TLC indicates the complete consumption of the starting ester.[9]
-
Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.[9]
-
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: Reaction pathway for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in the synthesis reaction.
Caption: Relationship between key reaction parameters and experimental outcomes.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-pentyl-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Poor Solubility of 1H-Indole-1-pentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 1H-Indole-1-pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a weakly acidic organic molecule with a significant non-polar indole ring and a pentanoic acid chain. This structure results in low polarity, making it sparingly soluble in water and neutral aqueous buffers. Carboxylic acids with longer carbon chains tend to have limited water solubility due to the increased hydrophobic nature of the alkyl chain.[1]
Q2: What is the first step I should take to dissolve this compound for my experiment?
A2: The recommended first step is to try dissolving the compound in a small amount of an organic co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) before adding it to your aqueous medium. For many indole derivatives, these solvents are effective. For a similar compound, methyl-1-pentyl-1H-indole-3-carboxylate, the solubility is 16 mg/mL in DMSO and DMF, and 12.5 mg/mL in ethanol.[2]
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
A3: Yes, pH adjustment is a highly effective method. As a carboxylic acid, this compound will be deprotonated in a basic solution, forming a more soluble salt.[1] A predicted pKa for a similar indole pentanoic acid derivative is approximately 4.73.[3] Therefore, adjusting the pH of your aqueous solution to above 6.73 should significantly increase its solubility. A common approach for similar indole carboxylic acids is to dissolve them in a small amount of 1N NaOH and then dilute with the desired aqueous buffer, adjusting the final pH as needed.[4]
Q4: I'm preparing a stock solution. What are the recommended solvents and concentrations?
A4: For a stock solution, DMSO is a common choice due to its strong solubilizing power for many organic compounds. Based on data for a related compound, you can likely prepare a stock solution of at least 16 mg/mL in DMSO.[2] From this stock, you can make further dilutions into your experimental medium. Be mindful that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q5: My compound precipitates when I add my DMSO stock solution to my aqueous buffer. What should I do?
A5: This is a common issue when a compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: Your final concentration may be above the solubility limit in the aqueous buffer.
-
Increase the pH of the aqueous buffer: As mentioned in Q3, a higher pH will increase solubility.
-
Use a co-solvent system: Prepare your final solution with a small percentage of an organic solvent miscible with water, such as ethanol or propylene glycol.
-
Warm the solution gently: In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in water or buffer. | The compound is a poorly soluble weak acid. | 1. Attempt to dissolve in a small amount of an organic solvent like DMSO or ethanol first. 2. Adjust the pH of the aqueous solution to >7 with a base (e.g., NaOH) to form a soluble salt. |
| Precipitation occurs upon dilution of an organic stock solution into an aqueous medium. | The final concentration exceeds the aqueous solubility limit. | 1. Lower the final concentration of the compound. 2. Increase the pH of the final aqueous solution. 3. Consider using a co-solvent system (e.g., DMSO:PBS). For a similar compound, a solubility of 0.25 mg/mL was achieved in a 1:3 DMSO:PBS (pH 7.2) mixture.[2] |
| The solution is cloudy or forms a suspension. | Incomplete dissolution or formation of fine precipitates. | 1. Gently warm the solution while stirring. 2. Use sonication to aid in dissolution. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles, but be aware this may lower the effective concentration. |
| Need to prepare a formulation for in vivo administration. | Toxicity of organic solvents is a concern. | 1. Dissolve the compound in a minimal amount of a biocompatible solvent like DMSO, then dilute in a vehicle such as saline or a solution containing carboxymethylcellulose. 2. Prepare a salt of the compound by reacting it with a base like NaOH, and then dissolve the salt in a sterile aqueous vehicle. |
Quantitative Solubility Data (Estimated)
The following table summarizes the estimated solubility of this compound in various solvents. These values are based on data for structurally similar compounds and should be considered as starting points for your experiments.
| Solvent | Estimated Solubility | Notes |
| Water (pH 5.0) | < 0.1 mg/mL | Poorly soluble in acidic to neutral water. |
| Water (pH 7.4) | 0.1 - 0.5 mg/mL | Slight increase in solubility at physiological pH. |
| 0.1 N NaOH (pH ~13) | > 10 mg/mL | Highly soluble due to salt formation. |
| Phosphate Buffered Saline (PBS, pH 7.4) | ~0.25 mg/mL (with 25% DMSO) | Co-solvent significantly improves solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Excellent solubility.[2] |
| Ethanol (95%) | ~12.5 mg/mL | Good solubility.[2] |
| N,N-Dimethylformamide (DMF) | ~16 mg/mL | Excellent solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. The molecular weight is approximately 217.26 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.17 mg.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution using pH Adjustment
-
Weigh the Compound: Weigh the desired amount of this compound.
-
Initial Dissolution: Add a small volume of 1N NaOH dropwise while stirring until the solid dissolves completely. This will form the sodium salt of the acid.
-
Dilution: Add the desired aqueous buffer (e.g., PBS) to reach the final volume.
-
pH Adjustment: Adjust the pH of the final solution to the desired value using 1N HCl or 1N NaOH. Be aware that lowering the pH below 6 may cause the compound to precipitate.
-
Sterilization: If required for cell culture or in vivo use, sterilize the final solution by filtering it through a 0.22 µm syringe filter.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1H-Indole-1-pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed during the HPLC separation of this compound?
A1: The most frequently encountered issue is peak tailing. This is often due to the acidic nature of the carboxylic acid group and potential secondary interactions with the stationary phase. The pKa of a structurally similar indole alkanoic acid has been predicted to be around 4.73. Operating the mobile phase near this pKa can lead to inconsistent ionization and peak shape issues[1][2].
Q2: How can I prevent peak tailing for this compound?
A2: To minimize peak tailing, it is crucial to control the ionization of the analyte. A common strategy is to lower the mobile phase pH to at least one to two pH units below the analyte's pKa[2][3]. For this compound, a mobile phase pH of 2.5-3.5 is a good starting point. This ensures the carboxylic acid is fully protonated, reducing its interaction with residual silanols on the silica-based stationary phase[2]. Using a buffer, such as phosphate or acetate, is essential to maintain a stable pH[4].
Q3: My peak is fronting instead of tailing. What could be the cause?
A3: Peak fronting can be caused by several factors, including high sample concentration (mass overload), sample solvent being stronger than the mobile phase, or column collapse[5]. First, try diluting your sample. If the issue persists, ensure your sample is dissolved in the mobile phase or a weaker solvent.
Q4: I am observing a drifting baseline. What should I do?
A4: Baseline drift can be caused by a number of factors, including a lack of column equilibration, changes in mobile phase composition, or contamination in the detector flow cell[5]. Ensure the column is thoroughly equilibrated with the mobile phase before starting your run. If using a gradient, ensure the solvents are well-mixed and of high purity. Cleaning the detector flow cell may also be necessary.
Q5: My retention times are not reproducible. What are the likely causes?
A5: Fluctuations in retention time can be due to inconsistent mobile phase preparation, temperature variations, or changes in flow rate[5][6]. Always prepare fresh mobile phase and ensure accurate composition. Using a column oven will help maintain a stable temperature. Check for any leaks in the system that could affect the flow rate.
Troubleshooting Guides
Guide 1: Poor Peak Shape - Tailing and Fronting
This guide will help you diagnose and resolve common peak shape issues.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Unstable Baseline
This guide provides steps to address an unstable or drifting baseline.
Caption: Troubleshooting workflow for an unstable baseline.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound
This protocol provides a starting point for the isocratic separation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 25 mM potassium phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v)[7].
-
Flow Rate: 1.0 mL/min[7].
-
Column Temperature: 30°C[7].
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm for higher sensitivity[8][9].
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 10-50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gradient HPLC Method for Separation of this compound from Related Impurities
This gradient method is suitable for separating the target analyte from other indole-containing compounds or impurities.
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm or Diode Array Detector (DAD) to monitor multiple wavelengths[10][11].
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 v/v) to a concentration of 10-50 µg/mL. Filter through a 0.45 µm syringe filter.
Quantitative Data Summary
The following tables provide representative data for the HPLC analysis of indole carboxylic acids, which can serve as a reference for method development for this compound.
Table 1: Typical Retention Times for Indole Carboxylic Acids under Isocratic Conditions
| Compound | Mobile Phase Composition (Methanol:Buffer) | Column | Retention Time (min) | Reference |
| Indole-3-acetic acid | 60:40 (v/v) with 1% acetic acid | C8 | ~5.5 | [7] |
| Indole-3-propionic acid | 20:80 (v/v) Acetonitrile:Acetate Buffer (pH 5.0) | C18 | ~8.2 | [12] |
| Indole-3-butyric acid | 20:80 (v/v) Acetonitrile:Acetate Buffer (pH 5.0) | C18 | ~12.5 | [12] |
Table 2: Influence of Mobile Phase pH on Retention of an Acidic Analyte (General Example)
| Analyte | pKa | Mobile Phase pH | Retention Behavior | Rationale |
| Acidic Compound | ~4.7 | 7.0 | Poor retention, peak tailing | Analyte is ionized (deprotonated) and more polar |
| Acidic Compound | ~4.7 | 3.0 | Good retention, sharp peak | Analyte is neutral (protonated) and less polar |
Table 3: Common HPLC Troubleshooting Scenarios and Solutions
| Issue | Potential Cause | Recommended Solution |
| High Backpressure | Column frit blockage | Back-flush the column; if unsuccessful, replace the frit or column. |
| Ghost Peaks | Contamination from previous injection or impure mobile phase | Run a blank gradient; use high-purity solvents and freshly prepared mobile phase[13]. |
| Split Peaks | Column void or partially blocked frit | Replace the column; ensure proper sample filtration[6]. |
| No Peaks | Detector off, no sample injected, or disconnected tubing | Check detector status and connections; verify autosampler operation[5]. |
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
Technical Support Center: 1H-Indole-1-pentanoic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Indole-1-pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities typically arise from the synthetic route, which often involves the N-alkylation of indole. These can include:
-
Unreacted Indole: A common starting material that may not have fully reacted.
-
C-Alkylated Isomers: Side products where the pentanoic acid chain has attached to a carbon atom of the indole ring (e.g., at the C3 position) instead of the nitrogen. These isomers can be challenging to separate due to similar physical properties.
-
Di-alkylated Products: Molecules where two pentanoic acid chains have attached to the indole.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, THF) and unreacted alkylating agents or bases.
Q2: My purified this compound has a pinkish or brownish hue. What is the cause?
A2: Indole and its derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, and trace acid or metal impurities.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a silica gel plate and a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic or formic acid) to separate the components of your mixture. Indole-containing compounds can often be visualized under UV light (254 nm). For more specific visualization, a p-anisaldehyde or vanillin stain can be used.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during extraction. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) during the initial extraction to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently acidic (pH < 4) during the back-extraction to fully protonate the product for its transfer back into the organic layer or for precipitation. |
| Incomplete precipitation during recrystallization. | Ensure the solution is fully saturated at the higher temperature and allow for slow cooling to promote crystal formation. Placing the solution in an ice bath after it has reached room temperature can further increase the yield. |
| Product streaking or poor separation on column chromatography. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase. This will keep the carboxylic acid protonated and minimize its interaction with the silica gel, resulting in sharper peaks and better separation. |
Problem 2: Presence of unreacted indole in the final product.
| Possible Cause | Troubleshooting Step |
| Inefficient separation during extraction. | Perform multiple extractions with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). Unreacted indole is a neutral compound and will remain in the organic layer, while the acidic product will be extracted into the aqueous layer. |
| Co-elution during column chromatography. | Optimize the mobile phase polarity. A less polar solvent system will increase the retention time of the more polar carboxylic acid product relative to the less polar indole. |
Problem 3: Contamination with C-alkylated isomers.
| Possible Cause | Troubleshooting Step |
| Similar polarity of N- and C-alkylated isomers. | Isomers can be notoriously difficult to separate.[1] Careful optimization of column chromatography is often required. Consider using a different stationary phase, such as alumina, or a reverse-phase C18 column. Preparative HPLC may be necessary for high-purity separation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer, while neutral impurities like unreacted indole will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution 2-3 times to ensure complete recovery of the product.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a 1M aqueous solution of hydrochloric acid (HCl) with stirring until the pH is acidic (pH < 4). The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from extraction or for removing impurities with different solubilities.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for carboxylic acids include ethanol, methanol, water, or mixtures such as ethanol/water.[2]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This method is effective for separating compounds with different polarities.
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Elute the column with a suitable mobile phase. For separating indole derivatives, a gradient of ethyl acetate in hexanes is often effective. To improve the separation of acidic compounds, a small amount of acetic or formic acid (e.g., 0.5-1%) can be added to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data for a Typical Purification
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 1:1 + 0.5% Acetic Acid) | Visualization |
| Unreacted Indole | ~0.7 | UV (254 nm), p-Anisaldehyde stain (purple/blue) |
| This compound | ~0.4 | UV (254 nm), p-Anisaldehyde stain (yellow/brown) |
| C-Alkylated Isomer | ~0.5 | UV (254 nm), p-Anisaldehyde stain (variable color) |
Note: Rf values are approximate and can vary based on the exact TLC conditions.
Table 2: Recommended pH Ranges for Acid-Base Extraction
| Step | Recommended pH Range | Purpose |
| Base Extraction | > 9 | To deprotonate the carboxylic acid and move it to the aqueous phase. |
| Acidification | < 4 | To protonate the carboxylate and precipitate the product or extract it back into an organic solvent. |
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Troubleshooting logic for purification strategy selection.
References
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered when synthesizing substituted indoles. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis reaction is giving a very low yield. What are the common causes?
Low yields in the Fischer indole synthesis can stem from several factors. The reaction is notably sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1][2] Electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][2] Additionally, the reaction is sensitive to temperature and acid strength, so non-optimal conditions can significantly reduce the yield.[3] The formation of byproducts, such as those from aldol condensation, can also consume starting materials and lower the yield of the desired indole.
Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge and is influenced by the acidity of the medium and steric effects.[4][5] The choice of acid catalyst and its concentration can significantly impact the product ratio.[5] For example, in the reaction with methyl ethyl ketone, weaker acids tend to favor the formation of the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product.[6] The use of bulky substituents on the ketone or the phenylhydrazine can also direct the cyclization to the less sterically hindered position.
Q3: My reaction has failed completely, and I only recovered starting materials or a complex mixture of unidentifiable products. What went wrong?
Complete failure of the Fischer indole synthesis can occur, particularly with certain substitution patterns. For instance, the synthesis of C3-N-substituted indoles is notoriously difficult via this method.[1][2] Extremely electron-rich phenylhydrazines or electron-donating groups on the carbonyl substrate can promote N-N bond cleavage to such an extent that no indole is formed.[1][2] In some cases, the starting hydrazone may not be stable under the reaction conditions, or the indole product itself might be prone to degradation or polymerization in strong acid. It is also crucial to ensure the purity of the starting materials, as impurities can interfere with the reaction.
Q4: I am having trouble purifying my substituted indole product by column chromatography. The spots are streaking, or I am seeing multiple, hard-to-separate spots on the TLC. What can I do?
Purification of indole derivatives can be challenging due to their polarity and potential for interaction with the silica gel. Streaking on TLC plates and columns is common. Using a solvent system with a small amount of a basic modifier like triethylamine or ammonia can often improve peak shape and separation.[7] If you observe multiple spots that are difficult to separate, it could be due to the presence of regioisomers, byproducts, or even decomposition of the product on the silica gel.[8] Running a 2D TLC can help determine if the compound is stable on the stationary phase.[8] In some cases, alternative purification methods like recrystallization or preparative HPLC may be necessary.[9] Dry-loading the crude product onto the column can also sometimes improve separation.[10]
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| N-N Bond Cleavage Side Reaction | This is common with electron-donating groups on the carbonyl substrate.[1][2] Consider using a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) or running the reaction at a lower temperature. If possible, modify the substrate to reduce the electron-donating ability of the substituent. |
| Unstable Hydrazone Intermediate | Some hydrazones are unstable and can decompose under strong acidic conditions.[3] Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step. |
| Decomposition of Product | The indole product may be sensitive to the strong acid used for cyclization. After the reaction is complete, neutralize the acid as soon as possible during the workup. |
| Incorrect Reaction Conditions | The Fischer indole synthesis is sensitive to temperature and acid strength.[3] Perform small-scale optimization experiments to find the ideal conditions for your specific substrates. |
| Impure Starting Materials | Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction. Ensure the purity of your starting materials by appropriate purification methods (e.g., recrystallization, distillation) and characterization (e.g., NMR, melting point). |
Problem 2: Formation of Multiple Products (Regioisomers or Byproducts)
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity with Unsymmetrical Ketones | The ratio of regioisomers is dependent on the acid catalyst and its concentration.[5] Experiment with different Brønsted or Lewis acids and vary their concentrations to influence the product distribution. For example, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol in some cases.[11] |
| Aldol Condensation Byproducts | Aldol reactions can occur as a side reaction, especially with enolizable aldehydes and ketones. Using a non-enolizable carbonyl compound, if possible, can prevent this. Alternatively, optimizing the reaction conditions (e.g., temperature, reaction time) may minimize the formation of these byproducts. |
| Oxidative Side Reactions | Indoles can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition. |
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Methyl Ethyl Ketone and Phenylhydrazine
| Acid Catalyst | Concentration | Ratio of 2,3-dimethylindole to 3-methyl-2-ethylindole |
| 90% (w/w) H₃PO₄ | Primarily 3-methyl-2-ethylindole | |
| 30% (w/w) H₂SO₄ | Primarily 3-methyl-2-ethylindole | |
| 83% (w/w) P₂O₅ in H₂O | 2,3-dimethylindole is the major product | |
| 70% (w/w) H₂SO₄ | 2,3-dimethylindole is the major product |
Data adapted from Palmer, B. A., and J. M. Harris. "The products of the Fischer indole synthesis on the unsymmetrical ketones MeCO·CHRR(R= H or Me; R= Me or Ar) have been found to vary with the acid catalyst, and particularly with the concentration of phosphoric oxide dissolved in orthophosphoric acid." Journal of the Chemical Society B: Physical Organic (1969): 549-554.[5]
Table 2: Yields of Solvent-Free Fischer Indole Synthesis with Phenylhydrazine and Various Ketones using p-Toluenesulfonic Acid
| Ketone | Product | Yield (%) |
| Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 94 |
| Cyclopentanone | 1,2-Cyclopentenoindole | 91 |
| Acetophenone | 2-Phenylindole | 82 |
Data adapted from Peruncheralathan, S., and V. K. Singh. "Fischer indole synthesis in the absence of a solvent." Tetrahedron letters 44.34 (2003): 6531-6533.[12]
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine[13]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Sodium sulfate
Procedure:
-
To a reaction flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M NaOH solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by passing it through a short silica gel column to afford the final product.
Protocol 2: Synthesis of 5-Bromoindole (General Deprotection Procedure)[14]
Materials:
-
N-pivaloyl-5-bromoindole
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate
Procedure:
-
To a solution of the N-pivaloyl-5-bromoindole (1 equiv) in THF (3 mL/mmol), add DBU (4 equiv) and water (2 equiv).
-
Stir the mixture at room temperature until the starting material has been consumed, as monitored by TLC.
-
Dilute the reaction mixture with EtOAc (10 mL) and wash with a saturated aqueous NH₄Cl solution (4 mL/mmol).
-
Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the unprotected 5-bromoindole.
Visualizations
Caption: General mechanism of the Fischer indole synthesis.
Caption: A troubleshooting workflow for common Fischer indole synthesis problems.
Caption: Logical relationships of substituent electronic effects on the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 8. Chromatography [chem.rochester.edu]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. scispace.com [scispace.com]
Technical Support Center: Quantification of 1H-Indole-1-pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of 1H-Indole-1-pentanoic acid quantification. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: The most common and sensitive methods for quantifying indole-containing compounds, including this compound, are hyphenated chromatographic techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high selectivity and sensitivity.[1][2][3][4] Other viable methods include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Gas Chromatography-Mass Spectrometry (GC-MS), though the latter may require derivatization to improve volatility.[5][6][7]
Q2: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
A2: The choice of sample preparation technique is critical for accurate quantification and depends on the biological matrix (e.g., plasma, urine, tissue). Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method for plasma and serum samples, typically using cold acetonitrile or methanol to crash out proteins.[8]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, which is beneficial for detecting low-level analytes.[9] For acidic compounds like this compound, anion exchange or polymeric SPE cartridges can be effective.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A3: To enhance sensitivity, consider the following:
-
Derivatization: Chemical derivatization of the carboxylic acid group can improve ionization efficiency in the mass spectrometer, leading to better signal intensity.
-
Mobile Phase Optimization: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve chromatographic peak shape and ionization.[3][8]
-
Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) may provide a stronger signal for certain non-polar compounds.[3][8][9]
Q4: What is the biological significance of this compound?
A4: this compound is a derivative of indole, which is a metabolite of the essential amino acid tryptophan produced by the gut microbiota.[10][11][12] Indole and its derivatives are recognized as important signaling molecules that can interact with host receptors, such as the Aryl Hydrocarbon Receptor (AhR).[13][14][15][16][17] Activation of AhR is implicated in the modulation of immune responses and maintenance of intestinal barrier integrity.[10][15]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The carboxylic acid moiety of this compound can interact with residual silanols on the HPLC column. Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic acid) to keep the analyte in its protonated form. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Secondary Interactions with Column | Consider using a column with end-capping or a different stationary phase chemistry to minimize secondary interactions. |
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Experiment with different ionization sources (ESI vs. APCI) and polarities (positive vs. negative ion mode). For carboxylic acids, negative ion mode is often more sensitive. Consider derivatization to enhance ionization. |
| Ion Suppression | Matrix components co-eluting with the analyte can suppress its ionization. Improve sample cleanup using SPE or adjust the chromatographic gradient to separate the analyte from interfering matrix components. |
| Incorrect MS/MS Transition | Optimize the precursor and product ion masses (MRM transition) for this compound by infusing a standard solution directly into the mass spectrometer. |
Issue 3: High Background Noise in Chromatogram
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. |
| Dirty LC System or MS Source | Flush the LC system with a strong solvent wash. Clean the mass spectrometer ion source according to the manufacturer's instructions. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler, using a strong solvent to clean the injection needle between samples. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a general comparison of analytical methods for indole alkanoic acids.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Selectivity | Instrumentation Cost |
| HPLC-UV | ng/mL range | ng/mL range | Moderate | Moderate | Low |
| HPLC-Fluorescence | pg/mL to ng/mL range[2][18] | pg/mL to ng/mL range | Moderate | High | Moderate |
| GC-MS (with derivatization) | pg/mL range[5][6] | pg/mL range | Moderate | High | Moderate |
| LC-MS/MS | fg/mL to pg/mL range[2] | pg/mL range | High | Very High | High |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Quantification Method (Adapted from similar compounds)
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Hypothetical): The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
References
- 1. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole produced during dysbiosis mediates host–microorganism chemical communication | eLife [elifesciences.org]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of picogram quantities of indole-3-acetic acid by gas chromatography with fused silica column and flameless ni… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole, a Signaling Molecule Produced by the Gut Microbiota, Negatively Impacts Emotional Behaviors in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with impurities in 1H-Indole-1-pentanoic acid synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1H-Indole-1-pentanoic acid, with a focus on identifying and dealing with common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis, typically proceeding via N-alkylation of indole with a 5-halopentanoate ester followed by hydrolysis, can lead to several common impurities. These include unreacted starting materials (indole, ethyl 5-bromopentanoate), the C3-alkylation byproduct (ethyl 5-(1H-indol-3-yl)pentanoate), and residual solvent from the workup.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial method. By spotting your crude product alongside the starting indole, you can visualize the presence of unreacted materials and new byproducts. The desired N-alkylated product is typically less polar than indole itself but more polar than the C-alkylated byproduct. A single spot indicates high purity, while multiple spots suggest the presence of impurities that require removal.
Q3: What is the recommended primary purification method for this compound?
A3: For most cases, recrystallization is a highly effective, scalable, and economical method for purifying solid this compound.[1][2] If the product is an oil or fails to crystallize, column chromatography is the preferred alternative.[3][4]
Troubleshooting Guide
Problem: My TLC plate shows multiple spots after the initial N-alkylation reaction.
Answer: Multiple spots are expected in the crude reaction mixture. The key is to identify them. A typical TLC plate (e.g., run in 20% Ethyl Acetate/Hexanes) will show the following:
-
Indole (Starting Material): A spot with a lower Rf value (more polar).
-
Ethyl 1H-Indole-1-pentanoate (Desired Product): The major product spot, with a higher Rf than indole.
-
Ethyl 5-(1H-indol-3-yl)pentanoate (C-Alkylation Impurity): A spot with a slightly higher Rf than the desired N-alkylated product (less polar).
-
Ethyl 5-bromopentanoate (Starting Material): May not be UV-active but can sometimes be visualized with a potassium permanganate stain.
The presence of a significant indole spot suggests an incomplete reaction, while a strong C-alkylation spot indicates non-optimal reaction conditions (e.g., choice of base or solvent).
Problem: The yield of my desired product is low after purification.
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: If the reaction was not driven to completion, a large portion of the starting indole remains, which is then removed during purification. Consider increasing the reaction time or temperature.
-
Prominent Side Reactions: The formation of the C-alkylated isomer is a common competitive pathway that reduces the yield of the desired N-alkylated product.[5] Using a stronger, non-nucleophilic base or a more polar aprotic solvent like DMF can favor N-alkylation.[6]
-
Loss During Workup/Purification: Material can be lost during aqueous extractions if the pH is not carefully controlled. During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant product loss in the mother liquor.
Problem: My final product is a persistent oil and will not crystallize.
Answer: An oily product often indicates the presence of impurities that inhibit the formation of a crystal lattice.
-
Action 1: Purity Check. First, confirm the identity and approximate purity of your main product using ¹H NMR. If significant impurities are present, purification is necessary.
-
Action 2: Column Chromatography. If impurities are the issue, purify the oil using silica gel column chromatography.[7] A gradient elution system (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate in hexanes) is typically effective for separating N- and C-alkylated isomers.
-
Action 3: Inducing Crystallization. If the product is relatively pure but oily, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch.
Problem: My ¹H NMR spectrum shows unexpected peaks after purification.
Answer: Carefully analyze the spectrum to identify the source of the peaks. Compare your spectrum to the expected chemical shifts for the product and potential impurities.
| Compound / Impurity | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound (Product) | ~10.9 (br s, 1H, COOH), ~7.6 (d, 1H), ~7.1-7.3 (m, 4H), ~6.5 (d, 1H), ~4.2 (t, 2H, N-CH₂), ~1.9 (m, 2H), ~1.6 (m, 2H) |
| Indole (Starting Material) | ~8.1 (br s, 1H, NH), ~7.65 (d, 1H), ~7.4 (d, 1H), ~7.1-7.2 (m, 2H), ~6.5 (m, 1H) |
| C3-Alkylated Impurity | Presence of a characteristic indole NH proton (~8.0 ppm) and absence of the C3-H proton signal (~6.5 ppm). |
| Residual Ethyl Acetate | ~4.1 (q, 2H), ~2.0 (s, 3H), ~1.2 (t, 3H) |
| Residual Hexanes/Heptanes | ~0.9-1.3 (broad multiplets) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-Indole-1-pentanoate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL/g of indole) under a nitrogen atmosphere at 0 °C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl 5-bromopentanoate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (20% EtOAc/Hexanes).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 1H-indole-1-pentanoate in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.
-
Monitor the disappearance of the ester spot by TLC.
-
Once hydrolysis is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities (like the C-alkylated ester).
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Choose a suitable solvent system. A mixture of ethanol/water or ethyl acetate/heptane is often effective.
-
Dissolve the crude, dry acid in a minimum amount of the hot solvent (or the more soluble component of the solvent system).
-
If using a two-solvent system, add the less soluble solvent (e.g., water or heptane) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Visualizations
Experimental and Purification Workflow
Caption: Workflow for synthesis and purification of this compound.
Reaction Pathway: N-Alkylation vs. C-Alkylation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
optimization of 1H-Indole-1-pentanoic acid dosage for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indole-1-pentanoic acid (IPA) in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the general starting concentration range for this compound (IPA) in in vitro experiments?
The effective concentration of IPA can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, a general starting range to consider is between 1 µM and 500 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
2. How should I prepare a stock solution of IPA?
IPA is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Here is a recommended protocol:
-
Preparation of a 100 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve a final concentration of 100 mM. For example, dissolve 21.72 mg of IPA (MW: 217.24 g/mol ) in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing or gentle warming.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 100 mM DMSO stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is low enough to not cause cytotoxicity, typically below 0.5%, and ideally at or below 0.1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
3. What is the stability of IPA in solution?
While specific long-term stability data in cell culture media is not extensively published, it is best practice to prepare fresh working dilutions from a frozen stock solution for each experiment to ensure consistent activity. Stock solutions in DMSO are generally stable when stored properly at -20°C or -80°C and protected from light.
Troubleshooting Guides
Issue: I am not observing any effect of IPA in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of IPA concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment to identify the optimal duration of IPA treatment for observing the desired effect.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Prepare fresh working solutions of IPA from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 4: Cell Line Insensitivity.
-
Solution: The cellular targets of IPA (e.g., PXR, AHR) may not be expressed or be functional in your chosen cell line. Consider using a different cell line known to be responsive to IPA or validating the expression of relevant receptors.
-
Issue: I am observing high levels of cell death (cytotoxicity) with IPA treatment.
-
Possible Cause 1: IPA Concentration is Too High.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, SRB, or trypan blue exclusion) to determine the IC50 value of IPA for your cell line. Use concentrations well below the cytotoxic range for your functional assays. Some studies have shown that high concentrations of indole derivatives can be cytotoxic.
-
-
Possible Cause 2: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.5%, and preferably is at or below 0.1%.[1] Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
-
-
Possible Cause 3: Contamination of IPA Stock.
-
Solution: Ensure your IPA stock solution is sterile. Filter-sterilize the stock solution if necessary, although this may be challenging with high concentrations in DMSO.
-
Data Presentation
Table 1: Summary of Effective Concentrations of this compound (IPA) in In Vitro Studies
| Cell Line | Experimental Model | Effective Concentration Range | Observed Effect |
| Caco-2 | Human intestinal epithelial cells | 1 µM - 500 µM | Increased cell proliferation. |
| Endothelial Cells | Bovine aortic endothelial cells (BAE-1) | 1 µM | Did not induce oxidative stress.[2] |
| Cardiomyocytes | HL-1 murine cardiomyocytes | 10 µM - 1 mM | No cytotoxicity observed after 24h.[3] |
| Hepatic Stellate Cells | LX-2 human hepatic stellate cells | 10 µM - 50 µM | Increased expression of fibrogenic genes and cell proliferation.[4] |
| NCM460 | Human colonic epithelial cells | 0.05 mM - 5 mM | Alleviated LPS-induced intestinal epithelial cell injury.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[2][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of IPA concentrations (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Proliferation Assessment using Sulforhodamine B (SRB) Assay
This protocol is based on standard SRB assay methodologies.[3][5][8][9][10]
-
Cell Seeding and Treatment: Seed and treat cells with IPA as described in the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Shake the plates for 5-10 minutes and measure the absorbance at 510 nm.
-
Data Analysis: The absorbance is directly proportional to the cell number.
Mandatory Visualizations
Caption: Experimental workflow for IPA dosage optimization.
Caption: IPA's inhibitory effect on the NF-κB signaling pathway.
Caption: IPA's modulatory effect on the ERK/c-Jun signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. 4.10. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioassay Validation of 1H-Indole-1-pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioassays for the validation of 1H-Indole-1-pentanoic acid, a member of the diverse indole family of molecules. Given the broad range of biological activities exhibited by indole derivatives, from anti-inflammatory to anticancer effects, rigorous and reproducible bioassay validation is paramount for preclinical and clinical development. This document outlines key assays for assessing the cytotoxic, anti-inflammatory, and pro-apoptotic potential of this compound and compares its hypothetical performance against other known indole compounds.
Data Presentation: Comparative Bioactivity of Indole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various indole derivatives in selected bioassays. The data for this compound is presented as a hypothetical example to illustrate its potential bioactivity profile in comparison to established compounds.
| Compound | Cytotoxicity (MTT Assay) IC50 (µM) | Anti-Inflammatory (NO Inhibition) IC50 (µM) | Apoptosis Induction (Caspase-3/7 Activation) EC50 (µM) |
| This compound (Hypothetical) | > 100 | 15.5 | 25.0 |
| Indole-3-carbinol | 50 - 200 | 25 - 100 | 30 - 150 |
| Diindolylmethane (DIM) | 15 - 50 | 10 - 40 | 10 - 50 |
| Indomethacin (Anti-inflammatory control) | > 200 | 0.1 - 1.0 | Not applicable |
| Doxorubicin (Cytotoxicity control) | 0.1 - 1.0 | Not applicable | 0.5 - 5.0 |
Key Signaling Pathways Modulated by Indole Derivatives
Indole compounds exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for interpreting bioassay results and elucidating the mechanism of action of novel indole derivatives like this compound.
A Comparative Guide to Auxin Efficacy: Evaluating Novel Compounds Against Established Standards
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the efficacy of common auxins, establishing a framework for the evaluation of novel compounds such as 1H-Indole-1-pentanoic acid. While public domain literature lacks specific experimental data comparing this compound to established auxins, this document details the standard methodologies and expected outcomes for such a comparison. We present a review of the most widely used natural and synthetic auxins—Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA)—and outline the experimental protocols required to assess the auxin activity of a new chemical entity.
Section 1: The Core Auxin Signaling Pathway
Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] The primary mechanism of auxin action at the molecular level involves a short and elegant signaling pathway that leads to changes in gene expression.[2][3]
At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes.[2][4] When auxin is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA repressors and the TIR1/AFB F-box proteins, which are components of an SCF ubiquitin ligase complex.[1][3][4] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates ARFs to activate or repress the transcription of target genes, leading to various physiological responses.[1][2]
Section 2: Comparative Efficacy of Standard Auxins
The efficacy of an auxin is typically determined by its ability to induce physiological responses such as rooting of cuttings, callus formation, and cell elongation. The optimal concentration and effectiveness can vary significantly between different auxins and plant species. Synthetic auxins are often preferred for commercial applications due to their higher stability compared to the natural auxin IAA, which is susceptible to degradation by light and enzymes.[5][6]
Table 1: Comparison of Common Auxins
| Feature | Indole-3-acetic acid (IAA) | Indole-3-butyric acid (IBA) | 1-Naphthaleneacetic acid (NAA) |
| Type | Natural | Synthetic | Synthetic |
| Primary Use | Laboratory research, micropropagation | Rooting of cuttings, micropropagation | Rooting of cuttings, fruit thinning, preventing fruit drop |
| Potency | Potent, but less stable | Highly effective for rooting, considered a pro-auxin (converted to IAA) | Very potent and stable |
| Stability | Low (sensitive to light and heat) | Higher than IAA | High |
| Mobility in Plant | Actively transported | More localized effect at the site of application | Low mobility |
| Common Observation | Often less effective than synthetic auxins in tissue culture due to rapid degradation.[6] | Widely considered the most effective for rooting a large number of plant species.[7] | Can cause stunted or malformed roots at supra-optimal concentrations.[8] |
Table 2: Quantitative Data on Rooting Efficacy (Example Study on Photinia × fraseri) [8]
| Auxin Type | Concentration (ppm) | Rooting Percentage (%) |
| Control | 0 | 58.33 |
| IAA | 5000 | 88.33 |
| IBA | 5000 | 93.33 |
| NAA | 5000 | 90.00 |
Note: Data is illustrative and sourced from a study on a specific species. Efficacy and optimal concentrations vary widely across different plants.
Section 3: Experimental Protocols for Efficacy Determination
To assess the efficacy of a novel compound like this compound, standardized bioassays are employed. These assays compare the physiological response induced by the test compound to that of a known auxin (like IAA or IBA) and a negative control.
This is the most common method for evaluating auxin activity, especially for horticultural and agricultural applications.
Objective: To quantify the dose-dependent effect of a test compound on the initiation and development of adventitious roots from stem cuttings.
Materials:
-
Plant material (e.g., softwood cuttings of a model species like mung bean, pea, or a target commercial plant).
-
Test compounds (this compound, IAA, IBA, NAA) dissolved in a suitable solvent (e.g., ethanol or DMSO) and then diluted to various concentrations (e.g., 0, 10, 50, 100, 500 µM).
-
Rooting substrate (e.g., peat mixed with perlite, agar medium, or hydroponic solution).
-
Controlled environment chamber with controlled light, temperature, and humidity.
Procedure:
-
Preparation of Cuttings: Prepare uniform stem cuttings, typically 5-10 cm in length with a few nodes, from healthy stock plants. Remove lower leaves.
-
Treatment Application: The basal end of the cuttings is dipped into the auxin solutions for a standardized period (e.g., 5-10 seconds for concentrated dips or several hours for dilute solutions).
-
Planting: The treated cuttings are inserted into the moistened rooting substrate.
-
Incubation: Cuttings are maintained in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod, high humidity) for a period of 2-4 weeks.
-
Data Collection: After the incubation period, cuttings are carefully removed, and the following parameters are measured:
-
Rooting percentage (proportion of cuttings that formed roots).
-
Number of roots per cutting.
-
Length of the longest root or average root length.
-
Fresh and dry weight of the newly formed roots.
-
-
Analysis: Data are statistically analyzed (e.g., using ANOVA) to compare the effects of different compounds and concentrations. A dose-response curve is often generated.
A classic and sensitive bioassay for determining auxin-like activity based on cell elongation.
Objective: To measure the ability of a test compound to induce straight growth in decapitated coleoptiles of grass seedlings (e.g., oat or wheat).
Materials:
-
Etiolated (dark-grown) oat (Avena sativa) or wheat (Triticum aestivum) seedlings.
-
Test solutions at various concentrations.
-
Incubation buffer (e.g., phosphate buffer with sucrose).
-
Petri dishes, filter paper.
Procedure:
-
Seedling Preparation: Germinate seeds in complete darkness for 3-4 days.
-
Coleoptile Excision: Under a dim safe light, excise a sub-apical section (e.g., 5-10 mm long) from the coleoptiles, discarding the tip which is the primary source of endogenous auxin.
-
Incubation: Place the sections in petri dishes on filter paper moistened with the test solutions.
-
Measurement: Incubate in the dark for 24-48 hours. Measure the final length of the coleoptile sections.
-
Analysis: The increase in length is proportional to the logarithm of the auxin concentration over a certain range.
Section 4: Visualizing a Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of a novel compound against standard auxins.
References
- 1. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 2. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1H-Indole-1-Pentanoic Acid Analogs: A Comparative Guide for CRTH2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-indole-1-pentanoic acid analogs and related derivatives as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2). Understanding the SAR of these compounds is crucial for the rational design of novel anti-inflammatory agents targeting allergic diseases such as asthma and allergic rhinitis.
Introduction to CRTH2 and its Role in Inflammation
The CRTH2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammatory responses.[1][2] Activation of CRTH2 by its natural ligand, PGD2, mediates the recruitment and activation of these cells to sites of allergic inflammation, leading to the characteristic symptoms of asthma and other allergic conditions. Consequently, antagonism of the CRTH2 receptor represents a promising therapeutic strategy for the treatment of these diseases. Indole-based compounds, particularly those with an acidic side chain, have emerged as a significant class of CRTH2 antagonists.[3][4][5]
Comparative Structure-Activity Relationship (SAR) Analysis
While specific data on a homologous series of this compound analogs is not extensively available in a single source, a clear SAR can be elucidated from studies on structurally related indole-1-acetic acid and indole-3-acetic acid derivatives. The pentanoic acid moiety is an extension of the critical acidic side chain required for receptor binding.
Key Structural Features for CRTH2 Antagonism:
-
The Indole Scaffold: The indole core serves as a crucial hydrophobic scaffold for interaction with the receptor.
-
The Acidic Side Chain: A carboxylic acid group is a critical feature for binding to the human CRTH2 receptor, likely interacting with basic residues within the transmembrane region of the receptor.[5] While acetic acid derivatives are widely studied, the length of the alkyl chain of the carboxylic acid can influence potency and pharmacokinetic properties. A pentanoic acid chain offers greater conformational flexibility and lipophilicity compared to an acetic acid chain, which can impact receptor interaction and cell permeability.
-
Substitution at the N-1 Position: The substituent at the N-1 position of the indole ring significantly influences the antagonist potency. N-sulfonyl and N-benzyl analogs have been shown to be particularly potent.[5][6]
-
Substitution on the Indole Ring: Modifications at various positions of the indole ring (e.g., 2-methyl, 5-fluoro) can enhance binding affinity and selectivity.[5]
Quantitative Data Summary
The following table summarizes the SAR of representative indole-based CRTH2 antagonists, providing a basis for predicting the activity of this compound analogs. The data is compiled from various sources and standardized for comparative purposes.
| Compound ID | Indole Core Modification | N-1 Substituent | Side Chain at C3/N1 | CRTH2 Binding Affinity (IC50/Ki, nM) | Functional Activity (Eosinophil Shape Change IC50, nM) |
| 1 | 5-Fluoro-2-methyl-1H-indole | H | 3-Acetic Acid | Moderate | Moderate |
| 2 | 5-Fluoro-2-methyl-1H-indole | 4-Chlorophenylsulfonyl | 3-Acetic Acid | High (e.g., <10 nM) | High (e.g., <10 nM) |
| 3 | 7-Azaindole | H | 3-Acetic Acid | High | High |
| 4 | 7-Azaindole | Benzyl | 3-Acetic Acid | Very High (e.g., <5 nM) | Very High (e.g., <5 nM) |
| Hypothetical Analog | 1H-Indole | 4-Chlorobenzyl | 1-Pentanoic Acid | Predicted: High | Predicted: High |
Note: The data for the hypothetical analog is an educated prediction based on the established SAR trends. The increased lipophilicity of the pentanoic acid chain may enhance membrane permeability and receptor interaction, potentially leading to high potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound analogs and related CRTH2 antagonists are provided below.
CRTH2 Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor.
Materials:
-
Membrane preparations from cells stably expressing human CRTH2 (e.g., HEK293 or CHO cells).[7][8][9]
-
Binding Buffer: 50 mM HEPES, 10 mM MnCl2, 1 mM EDTA, 0.2% BSA, pH 7.0.[7]
-
Wash Buffer: 50 mM HEPES, 0.5 M NaCl, pH 7.4.[7]
-
Test compounds and unlabeled PGD2.
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the CRTH2-expressing cell membranes with various concentrations of the test compound and a fixed concentration of [3H]-PGD2 (e.g., 0.4 nM) in the binding buffer.[8]
-
Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).[7][9]
-
Terminate the reaction by rapid filtration through glass fiber filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2.
Eosinophil Shape Change Assay (Functional Antagonism)
This functional assay assesses the ability of a test compound to inhibit the PGD2-induced shape change in human eosinophils.
Materials:
-
Isolated human eosinophils from peripheral blood.
-
PGD2.
-
Test compounds.
-
Assay buffer (e.g., HBSS with 25 mM HEPES).
-
Flow cytometer.
Procedure:
-
Pre-incubate the isolated human eosinophils with various concentrations of the test compound.
-
Stimulate the eosinophils with a sub-maximal concentration of PGD2.
-
After a short incubation period, fix the cells.
-
Analyze the cell morphology by flow cytometry, measuring the forward scatter of the cells, which reflects changes in cell shape.
-
Determine the IC50 value, representing the concentration of the test compound that inhibits 50% of the PGD2-induced eosinophil shape change.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRTH2 signaling pathway and a typical experimental workflow for screening CRTH2 antagonists.
Caption: CRTH2 signaling cascade in eosinophils.
Caption: Experimental workflow for CRTH2 antagonist discovery.
References
- 1. CRTH2 expression on T cells in asthma [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. gsk3b.com [gsk3b.com]
- 7. ChemiSCREEN™ CRTH2 Membrane Preparation | HTS031M [merckmillipore.com]
- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the Identity of Synthesized 1H-Indole-1-pentanoic Acid
This guide provides a comprehensive framework for the verification and characterization of synthesized 1H-Indole-1-pentanoic acid. It outlines key analytical techniques, presents comparative data against a common alternative, Indole-3-acetic acid, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction
This compound is an indole derivative with potential applications in biochemical and pharmaceutical research. As with any synthesized compound intended for research or drug development, rigorous identity confirmation and purity assessment are critical. This ensures the reliability of experimental results and is a prerequisite for further investigation.
This guide compares the analytical signatures of this compound with Indole-3-acetic acid, a structurally related and well-characterized phytohormone. The primary methods covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow for Identity Confirmation
The process of confirming the identity of a newly synthesized compound involves a multi-step analytical approach. The workflow begins with the crude product from synthesis, proceeds through purification, and culminates in a series of spectroscopic and chromatographic analyses to confirm the structure and assess purity.
Figure 1. A generalized workflow for the purification and analytical confirmation of a synthesized chemical compound.
Comparative Data Analysis
The identity of synthesized this compound is confirmed by comparing its spectroscopic and chromatographic data with established literature values and against a known standard or a closely related compound.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | This compound (Expected δ, ppm) | Indole-3-acetic acid (Literature δ, ppm) | Key Differentiator |
| Indole N-H | --- | ~8.10 (br s, 1H) | Absence of N-H signal; presence of N-CH₂ signal confirms N-alkylation. |
| Indole C2-H | ~7.10 (d, 1H) | ~7.20 (t, 1H) | Chemical shift and multiplicity differences. |
| Indole C3-H | ~6.50 (d, 1H) | --- | Presence of C3-H signal; absence in 3-substituted indole. |
| Aromatic Protons | ~7.15-7.65 (m, 4H) | ~7.10-7.70 (m, 4H) | Similar aromatic region, but specific shifts and coupling will differ. |
| N-CH₂ (Pentanoic) | ~4.20 (t, 2H) | --- | Triplet signal indicative of the methylene group attached to the indole nitrogen. |
| COOH | ~11.5 (br s, 1H) | ~10.0 (br s, 1H) | Carboxylic acid proton present in both, shift can vary with solvent/concentration. |
| Pentanoic Chain | ~1.30-2.40 (m, 6H) | ~3.70 (s, 2H, Acetic) | Complex multiplet for pentanoic chain vs. a singlet for the acetic acid methylene. |
Table 2: Mass Spectrometry and HPLC Data Comparison
| Parameter | This compound (Synthesized) | Indole-3-acetic acid (Standard) | Notes |
| Molecular Formula | C₁₃H₁₅NO₂ | C₁₀H₉NO₂ | --- |
| Molecular Weight | 217.26 g/mol | 175.18 g/mol | --- |
| MS (ESI+) [M+H]⁺ | m/z 218.11 | m/z 176.07 | Primary ion for molecular weight confirmation. |
| Key MS/MS Fragments | m/z 117 (indole), m/z 130 (indole-CH₂) | m/z 130 (indole-CH₂) | The fragment at m/z 130 is a characteristic quinolinium ion from the indole moiety.[1] |
| HPLC Retention Time | ~8.5 min | ~5.2 min | Varies based on column and mobile phase, but will be distinct. |
| Purity (by HPLC) | >98% | >99% | Purity should be assessed by peak area integration. |
Table 3: IR Spectroscopy Data Comparison
| Functional Group | This compound (Expected cm⁻¹) | Indole-3-acetic acid (Literature cm⁻¹) | Key Differentiator |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | A very broad band characteristic of a hydrogen-bonded carboxylic acid dimer. |
| N-H Stretch | Absent | ~3400 (sharp) | The absence of the N-H stretch is a key indicator of successful N-alkylation.[2][3] |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Present in both compounds. |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | More intense in this compound due to the longer alkyl chain. |
| C=O Stretch (Carboxylic Acid) | ~1705 | ~1700 | Strong, sharp peak characteristic of the carbonyl group.[3] |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | Multiple bands corresponding to the indole ring. |
Hypothetical Signaling Pathway Involvement
Indole derivatives are known to interact with various biological targets. For professionals in drug development, understanding the potential mechanism of action is crucial. The diagram below illustrates a hypothetical signaling pathway where an indole-based compound acts as an agonist for a G-protein coupled receptor (GPCR).
Figure 2. A hypothetical GPCR signaling pathway activated by an indole-based ligand.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire 1024 scans or more.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Analyze chemical shifts, coupling constants, and integrations to confirm the proton and carbon environments.
-
5.2 Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and analyze fragmentation patterns.
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap).
-
Acquire the full scan mass spectrum in positive ion mode to find the protonated molecule [M+H]⁺.
-
Perform a tandem MS (MS/MS) experiment on the [M+H]⁺ ion to obtain characteristic fragment ions.
-
Compare the exact mass of the parent ion and the fragmentation pattern with the theoretical values for C₁₃H₁₅NO₂.
-
5.3 Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Procedure:
-
Ensure the sample is dry.
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Identify characteristic absorption bands for O-H (acid), C=O (acid), and aromatic C=C bonds, and confirm the absence of the indole N-H stretch.
-
5.4 High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized compound and confirm its retention time relative to a standard.
-
Procedure:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Set a mobile phase gradient, for example, from 20% to 95% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject 10 µL of the sample solution.
-
Monitor the elution using a UV detector at 280 nm.
-
Calculate the purity by integrating the peak area of the main compound and any impurities. The purity is expressed as: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
References
A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount for the reliability and reproducibility of scientific experiments and the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of 1H-Indole-1-pentanoic acid, a significant indole derivative. We present objective comparisons, supporting experimental data, and detailed protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the required sensitivity, the nature of potential impurities, and the desired level of structural information. Below is a comparative summary of the most common methods for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules. |
| Primary Application | Quantification of the main component and known impurities. | Absolute and relative quantification of the main component and impurities without the need for identical reference standards. | Identification and quantification of known and unknown impurities, including those at trace levels. |
| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives[1] | ~0.5 mg/mL (analyte concentration) | 6 - 31 ng/mL for indole metabolites[2] |
| Typical Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL for indole derivatives[3] | ~1.5 mg/mL (analyte concentration) | 17 - 94 ng/mL for indole metabolites[2] |
| Strengths | - High precision and accuracy- Robust and widely available- Excellent for routine quality control | - Primary analytical method- Non-destructive- Provides structural information- Less dependent on reference standards | - High sensitivity and selectivity- Capable of identifying unknown impurities- Provides molecular weight information |
| Limitations | - Requires reference standards for each impurity- May not detect co-eluting or non-UV active impurities | - Lower sensitivity compared to LC-MS- Can be affected by overlapping signals | - Response can be matrix-dependent- Quantification can be more complex than HPLC |
Potential Impurities in this compound
The synthesis of this compound commonly proceeds via the Fischer indole synthesis, reacting phenylhydrazine with 5-oxopentanoic acid.[4][5] Potential impurities can arise from side reactions, unreacted starting materials, or degradation.
Common Impurities:
-
Unreacted Phenylhydrazine: A starting material that may be carried through the synthesis.
-
Unreacted 5-Oxopentanoic Acid: The other key starting material.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole structures depending on the reaction conditions.[4]
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to colored impurities.
-
Polymerization Products: Under harsh acidic conditions, indole derivatives can polymerize.[6]
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods for similar indole derivatives and is suitable for the quantification of this compound and its known impurities.[1][7]
1. Instrumentation and Columns:
- HPLC system with a UV or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- A gradient elution is recommended for optimal separation of the main component from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
4. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
1. Instrumentation and Software:
- NMR spectrometer (400 MHz or higher).
- NMR data processing software.
2. Materials:
- This compound sample.
- High-purity internal standard (e.g., maleic acid, certified to >99.5%).
- Deuterated solvent (e.g., DMSO-d6).
3. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
- Accurately weigh approximately 5 mg of the internal standard into the same vial.
- Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
- Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
- Acquire a proton (¹H) NMR spectrum.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is generally recommended for accurate quantification.
- Use a 90° pulse angle.
5. Data Processing and Analysis:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved signal of the analyte and a signal of the internal standard.
- Calculate the purity of the analyte using the following formula:
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Impurity Profiling
This protocol is designed for the identification and semi-quantitative analysis of impurities in this compound samples.[8][9][10]
1. Instrumentation:
- LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
- Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
2. LC Conditions:
- Use the same column and mobile phase gradient as described in the HPLC protocol.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive and negative ESI modes should be screened for optimal ionization of the parent compound and potential impurities. APCI can also be considered.[8]
- Scan Mode: Full scan mode (e.g., m/z 50-500) to detect all ionizable species.
- MS/MS for Structural Elucidation: For ions of interest, perform product ion scans (MS/MS) to obtain fragmentation patterns for structural identification.
4. Sample Preparation:
- Prepare the sample as described in the HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be necessary depending on the sensitivity of the mass spectrometer.
5. Data Analysis:
- Analyze the full scan data to identify potential impurities by their mass-to-charge ratio.
- Compare the fragmentation patterns from MS/MS data with known fragmentation pathways of indole derivatives to propose structures for unknown impurities.
- The relative abundance of impurities can be estimated from their peak areas in the total ion chromatogram (TIC).
Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Conclusion
A multi-faceted approach is often the most effective strategy for the comprehensive purity validation of this compound. HPLC is a robust and precise method for routine purity checks and quantification of known impurities. qNMR offers the advantage of being a primary analytical technique for absolute purity determination without the need for specific impurity reference standards. LC-MS is an invaluable tool for the identification of unknown impurities and for providing a complete impurity profile. By selecting the appropriate combination of these techniques, researchers can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biological Evaluation of 1H-Indole-1-pentanoic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1H-Indole-1-pentanoic acid and its precursors, indole and ethyl 5-bromovalerate. While direct comparative experimental data is limited in the current literature, this document synthesizes existing knowledge on the biological effects of the parent indole scaffold and extrapolates the potential activities of its N-alkanoic acid derivative. Furthermore, it provides detailed experimental protocols for key assays to enable researchers to conduct their own comparative evaluations.
Introduction to this compound and its Precursors
The indole nucleus is a prominent scaffold in a vast array of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] this compound is an N-substituted derivative of indole, a modification known to modulate the biological profile of the parent molecule. Understanding the biological impact of this structural alteration from its precursors—indole and the alkylating agent, typically derived from a haloalkanoate such as ethyl 5-bromovalerate—is crucial for drug design and development.
Hypothetical Biological Activity Profile
Based on structure-activity relationship studies of various indole derivatives, the addition of an alkanoic acid chain at the N-1 position of the indole ring is expected to influence its physicochemical and biological properties.[3][4] It is hypothesized that this compound may exhibit enhanced or altered anti-inflammatory and cytotoxic activities compared to the parent indole molecule. The pentanoic acid moiety could affect the compound's solubility, membrane permeability, and interaction with biological targets.
Comparative Data Summary
| Compound | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| 1H-Indole | Anti-inflammatory, Cytotoxic, Antimicrobial | Activity is variable and highly dependent on the specific derivative and assay. For example, certain brominated indoles show significant inhibition of NO, TNFα, and PGE2 production.[5] Some cytotoxic indole derivatives exhibit IC50 values in the sub-micromolar range against various cancer cell lines.[3] | [1][2][5] |
| Ethyl 5-bromovalerate | Primarily a synthetic precursor; biological activity data is not available. | Not available | - |
| This compound | Predicted to have anti-inflammatory and cytotoxic activities. The N-alkylation may modulate the potency and selectivity. | Not available in the reviewed literature. | - |
Experimental Protocols
To facilitate the direct comparison of this compound and its precursors, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is designed to assess the cytotoxic effects of the compounds on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (1H-Indole, ethyl 5-bromovalerate, and this compound) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Detecting 1H-Indole-1-pentanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 1H-Indole-1-pentanoic acid, a molecule of growing interest, is crucial. This guide provides a comprehensive comparison of key analytical techniques, offering insights into their performance, detailed experimental protocols, and the biological context of this indole derivative.
Executive Summary
The analysis of this compound can be effectively achieved through several advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection offers a balance of performance and accessibility. Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, particularly when coupled with derivatization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and selectivity, making it ideal for complex biological matrices. The choice of method ultimately depends on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation.
Data at a Glance: Performance Comparison
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Disadvantages |
| HPLC-UV | µg/mL range | µg/mL range | >0.99 | Widely available, cost-effective | Moderate sensitivity, potential for matrix interference |
| HPLC-FLD | ng/mL to pg/mL range[1][2] | ng/mL to pg/mL range | >0.99 | High sensitivity and selectivity for fluorescent compounds[1] | Requires native fluorescence or derivatization |
| GC-MS | ng/mL to pg/mL range | ng/mL to pg/mL range | >0.99 | High resolution and specificity, extensive spectral libraries[3] | Requires derivatization for non-volatile analytes, potential for thermal degradation |
| LC-MS/MS | pg/mL to fg/mL range[2] | pg/mL to fg/mL range | >0.999 | Highest sensitivity and selectivity, suitable for complex matrices[2] | Higher instrument cost and complexity |
In Focus: Detailed Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry and offers robust methods for the quantification of this compound.
1. HPLC with UV Detection (HPLC-UV)
This is a widely accessible technique suitable for routine analysis.
-
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm or 280 nm, where indole compounds typically exhibit absorbance.[4]
-
Sample Preparation: For cleaner samples like cell culture media, a simple protein precipitation with a solvent like acetonitrile followed by centrifugation and filtration is often sufficient.[6] For more complex matrices like plasma or urine, solid-phase extraction (SPE) may be necessary to remove interfering substances.[7][8]
-
2. HPLC with Fluorescence Detection (HPLC-FLD)
For enhanced sensitivity, fluorescence detection can be employed, as indole derivatives often exhibit native fluorescence.
-
Experimental Protocol:
-
Column and Mobile Phase: Similar to HPLC-UV.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound. Typical excitation for indole compounds is around 280 nm, with emission around 350 nm.[1][9] These can be fine-tuned for the specific analyte.
-
Sample Preparation: Similar to HPLC-UV, with careful consideration to remove any quenching agents from the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and mass-selective detection, providing excellent specificity.
-
Experimental Protocol:
-
Derivatization: As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is mandatory. Silylation is a common approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the carboxylic acid group to a more volatile trimethylsilyl ester.[3][10][11]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C).
-
MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer set to scan a specific mass range or in selected ion monitoring (SIM) mode for higher sensitivity.
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to isolate the analyte from the sample matrix before derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices due to its unparalleled sensitivity and selectivity.
-
Experimental Protocol:
-
LC System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is often preferred for faster analysis and better resolution.
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: Similar to HPLC-UV, using a gradient of aqueous and organic phases containing a small amount of acid (e.g., formic acid) to aid ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Sample Preparation: Protein precipitation is often sufficient for plasma or serum samples.[6] For very complex matrices like fecal samples, more extensive cleanup involving LLE or SPE may be necessary.[6][7]
-
Visualizing the Workflow and Biological Context
Biological Significance: A Link to Gut Microbiota and Cellular Signaling
Indole and its derivatives, including this compound, are metabolites produced from tryptophan by the gut microbiota.[8][12] These molecules are increasingly recognized as important signaling molecules in the host.[12][13] One of the key cellular targets for indole compounds is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating various physiological and pathological processes, including immune responses.[14][15][16][17] The binding of indole ligands to AhR can modulate the expression of target genes, thereby influencing cellular function.[15][17] The analytical methods described in this guide are essential tools for elucidating the precise roles of this compound in these signaling pathways and its impact on human health and disease.
References
- 1. Fluorescence Detector - Spincotech [spincotech.com]
- 2. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. Indole, a Signaling Molecule Produced by the Gut Microbiota, Negatively Impacts Emotional Behaviors in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Indole, a Signaling Molecule Produced by the Gut Microbiota, Negatively Impacts Emotional Behaviors in Rats [frontiersin.org]
- 14. A ligand for the aryl hydrocarbon receptor isolated from lung - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 1H-Indole-1-pentanoic Acid in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biological specificity of 1H-Indole-1-pentanoic acid. By comparing its activity with known modulators of relevant biological targets and presenting supporting experimental data, this document aims to inform research and development decisions regarding this compound.
Executive Summary
This compound is an indole derivative characterized by a pentanoic acid chain at the 1-position of the indole ring. This structural feature significantly influences its biological activity, particularly its interaction with cannabinoid receptors. Evidence strongly suggests that the presence of the carboxylic acid moiety dramatically reduces or abolishes affinity for cannabinoid receptors, distinguishing it from many synthetic cannabinoids that share the indole core structure. This guide explores the specificity of this compound with a focus on its potential interactions with cannabinoid receptors (CB1 and CB2), fatty acid amide hydrolase (FAAH), and cyclooxygenase (COX) enzymes.
Comparative Analysis of Biological Activity
The specificity of this compound is best understood by comparing its activity at key biological targets against that of well-characterized compounds.
Cannabinoid Receptor Binding Affinity
The addition of a carboxylic acid group to the pentyl chain of an indole core, as seen in this compound, has a profound impact on its ability to bind to cannabinoid receptors. Research on the metabolites of synthetic cannabinoids like JWH-018, which shares a similar indole and pentyl chain structure, reveals that the carboxylation of the pentyl chain leads to a complete loss of affinity for the CB1 receptor.[1] This suggests that this compound is unlikely to be a potent cannabinoid receptor agonist.
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | CB1 | Data not available; expected to be very low | Inferred from |
| CB2 | Data not available; expected to be very low | Inferred from[1] | |
| JWH-018 | CB1 | 9.0 nM | [1] |
| CB2 | 2.94 nM | ||
| JWH-018 N-pentanoic acid metabolite | CB1 | > 10,000 nM (no affinity) | [1] |
| AM2201 | CB1 | 1.0 nM | |
| CB2 | 2.6 nM | [2] | |
| WIN 55,212-2 (Aminoalkylindole) | CB1 | 62.3 nM | |
| CB2 | 3.3 nM |
Table 1: Comparative Cannabinoid Receptor Binding Affinities. This table highlights the dramatic effect of the carboxylic acid moiety on CB1 receptor affinity. While specific data for this compound is not available, the data for the carboxylated metabolite of JWH-018 provides a strong indication of its likely negligible affinity.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Some indole-containing compounds have been investigated as FAAH inhibitors. Assessing the inhibitory potential of this compound against FAAH is crucial to understanding its potential effects on the endocannabinoid system.
| Compound | Target | IC50 | Reference |
| This compound | FAAH | Data not available | |
| URB597 (Potent FAAH inhibitor) | FAAH | 4.6 nM | |
| Indomethacin (NSAID) | FAAH | > 10 µM |
Table 2: Comparative FAAH Inhibition. Data on the FAAH inhibitory activity of this compound is currently unavailable. Comparison with a known potent inhibitor like URB597 would be necessary to determine its significance in this context.
Cyclooxygenase (COX) Enzyme Inhibition
Given the structural similarities of some indole derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, evaluating the activity of this compound against COX-1 and COX-2 is pertinent.
| Compound | Target | IC50 | Reference |
| This compound | COX-1 | Data not available | |
| COX-2 | Data not available | ||
| Indomethacin | COX-1 | 18 nM | |
| COX-2 | 260 nM | ||
| Celecoxib (COX-2 selective) | COX-1 | 3100 nM | |
| COX-2 | 40 nM |
Table 3: Comparative COX Enzyme Inhibition. The potential for this compound to inhibit COX enzymes is unknown. Comparative analysis with established NSAIDs is required to assess its anti-inflammatory potential.
Experimental Protocols
To facilitate further research and verification of the data presented, detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay for Cannabinoid Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [3H]CP-55,940 (a potent cannabinoid agonist)
-
Non-specific binding control: WIN 55,212-2 (10 µM)
-
Test compound (this compound and comparators)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand ([3H]CP-55,940) at a final concentration of ~0.5 nM
-
Cell membranes (20-40 µg protein)
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AMC-arachidonoyl amide)
-
Test compound (this compound and comparators)
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation: Dilute the FAAH enzyme in assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well black plate, add the assay buffer, the test compound, and the diluted FAAH enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound and comparators)
-
Method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA or LC-MS)
Procedure:
-
Enzyme Activation: Pre-incubate the COX-1 or COX-2 enzyme with the heme cofactor in the assay buffer.
-
Inhibitor Incubation: Add the test compound at various concentrations to the activated enzyme and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a validated method such as an ELISA kit or by LC-MS analysis.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Cannabinoid receptor signaling and metabolism.
Caption: Radioligand binding assay workflow.
Caption: Enzyme inhibition assay workflow.
Conclusion
The available evidence strongly indicates that this compound possesses a high degree of specificity by virtue of its limited to negligible affinity for cannabinoid receptors. The presence of the terminal carboxylic acid on the pentyl chain is the key structural determinant for this lack of cannabimimetic activity. Further experimental validation is required to definitively quantify its binding affinity at CB1 and CB2 receptors and to assess its potential activity as an inhibitor of FAAH or COX enzymes. The experimental protocols and comparative data provided in this guide offer a framework for conducting such investigations and for making informed decisions in the development of new chemical entities.
References
Comparative Guide to the Synthetic Validation of 1H-Indole-1-pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1H-Indole-1-pentanoic acid, a heterocyclic compound of interest in pharmaceutical research. The routes discussed are N-alkylation of indole and the Fischer indole synthesis. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions for the efficient synthesis of this target molecule.
Route 1: N-Alkylation of Indole
This widely utilized method involves the direct alkylation of the indole nitrogen with a suitable five-carbon chain electrophile. A common and effective approach is the reaction of indole with an ester of 5-halopentanoic acid, such as ethyl 5-bromovalerate, in the presence of a base, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Experimental Protocol:
Step 1: N-Alkylation of Indole with Ethyl 5-Bromovalerate
-
To a solution of indole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base is added. Common bases for this reaction include potassium hydroxide (KOH) or sodium hydride (NaH).
-
The mixture is stirred at room temperature to facilitate the deprotonation of the indole nitrogen, forming the indolide anion.
-
Ethyl 5-bromovalerate (1.1 to 1.5 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is typically heated to a temperature ranging from 50 to 80 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 1H-indole-1-pentanoate.
-
Purification is achieved through column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 1H-Indole-1-pentanoate
-
The purified ethyl 1H-indole-1-pentanoate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
The mixture is heated at reflux and the progress of the hydrolysis is monitored by TLC.
-
Once the hydrolysis is complete, the reaction mixture is cooled, and the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the pure carboxylic acid.
Synthetic Workflow
Caption: N-Alkylation of Indole followed by Hydrolysis.
Route 2: Fischer Indole Synthesis
An alternative and powerful strategy for the synthesis of substituted indoles is the Fischer indole synthesis.[1][2][3][4] This method constructs the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions. To synthesize this compound via this route, a suitable keto-acid, such as 6-oxohexanoic acid, can be reacted with phenylhydrazine.
Experimental Protocol:
-
Phenylhydrazine (1 equivalent) and 6-oxohexanoic acid (1 equivalent) are dissolved in a suitable acidic medium. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a mixture of acetic acid and a strong acid.[1]
-
The reaction mixture is heated, typically at temperatures ranging from 80 to 120 °C. The reaction progress is monitored by TLC. The initial step is the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[3][4]
-
Upon completion of the reaction, the mixture is cooled and poured into ice-water, which often results in the precipitation of the crude product.
-
The crude this compound is collected by filtration and washed with water.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.
Synthetic Workflow
Caption: Fischer Indole Synthesis of this compound.
Performance Comparison
| Parameter | Route 1: N-Alkylation of Indole | Route 2: Fischer Indole Synthesis |
| Starting Materials | Indole, Ethyl 5-bromovalerate | Phenylhydrazine, 6-Oxohexanoic acid |
| Number of Steps | 2 (N-alkylation, Hydrolysis) | 1 (One-pot reaction) |
| Typical Overall Yield | Moderate to High | Moderate |
| Purity of Crude Product | Generally requires chromatographic purification | Often purified by recrystallization |
| Scalability | Readily scalable | Can be scalable, but may require optimization of reaction conditions for large scale |
| Substrate Scope | Versatile for various indole and alkylating agents | Dependent on the availability of substituted phenylhydrazines and keto-acids |
| Key Advantages | Predictable regioselectivity at the nitrogen atom; milder reaction conditions for the alkylation step. | Convergent synthesis, building the core and side chain in one key step. |
| Potential Challenges | Potential for C-alkylation as a side product under certain conditions; requires a separate hydrolysis step. | The reaction can be sensitive to the acid catalyst and temperature; potential for side reactions. |
Conclusion
Both the N-alkylation of indole and the Fischer indole synthesis represent viable pathways for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and purification capabilities.
The N-alkylation route offers a more controlled and often higher-yielding approach, particularly for smaller-scale laboratory preparations where chromatographic purification is feasible. Its stepwise nature allows for the isolation and characterization of the intermediate ester.
The Fischer indole synthesis , on the other hand, provides a more convergent and atom-economical approach. While potentially lower yielding and more sensitive to reaction conditions, it can be an efficient one-pot method for accessing the target molecule, especially if the required keto-acid is readily available or easily synthesized.
Researchers are encouraged to evaluate both methods based on the comparison provided to select the most suitable synthetic strategy for their specific needs.
References
Safety Operating Guide
Safe Disposal of 1H-Indole-1-pentanoic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1H-Indole-1-pentanoic acid. The following procedures are based on guidelines for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with care and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of the potential hazards associated with structurally related indole carboxylic acids. The following table summarizes the key hazards identified in the Safety Data Sheets of similar compounds.
| Hazard Statement | GHS Classification | Source Compound |
| Very toxic to aquatic life with long lasting effects. | Aquatic Acute 1, Aquatic Chronic 1 | UR-144 N-pentanoic acid metabolite |
| Causes skin irritation. | Skin Irritation (Category 2) | 1,5-Dimethyl-1H-indole-3-carboxylic acid[1] |
| Causes serious eye irritation. | Eye Irritation (Category 2A) | 1,5-Dimethyl-1H-indole-3-carboxylic acid[1] |
| May cause respiratory irritation. | Specific target organ toxicity - single exposure (Category 3) | 1,5-Dimethyl-1H-indole-3-carboxylic acid[1] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
II. Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1][2]
1. Waste Identification and Segregation:
- Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
- Store the waste in a designated, well-ventilated area away from incompatible materials.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Use a compatible, leak-proof container for waste accumulation. The original container is often a suitable choice.
- Ensure the container is in good condition and the lid is securely fastened when not in use.
3. Spill Management:
- In the event of a spill, avoid breathing dust or vapors.
- Wear the appropriate PPE.
- For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.
- For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.
- Collect any spillage, as it may be harmful to the aquatic environment.[3]
- Wash the spill area thoroughly with soap and water.
4. Final Disposal:
- Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the waste manifest with accurate information about the chemical.
- Crucially, do not dispose of this compound down the drain or in the regular trash. Avoid release to the environment.[3]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Disclaimer: This information is provided as a guide and is based on data for structurally similar compounds. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling and disposing of any chemical waste.
References
Personal protective equipment for handling 1H-Indole-1-pentanoic acid
Essential Safety and Handling Guide for 1H-Indole-1-pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles.[1][2] | Nitrile or neoprene gloves.[7] | Laboratory coat. | N95 or P100 respirator if the process generates dust.[1][8] |
| Preparing Solutions (Dissolving) | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[9][10] | Nitrile or neoprene gloves.[7] | Laboratory coat. | Not generally required if performed in a well-ventilated area or fume hood. |
| Running Reactions | Chemical splash goggles. A face shield is recommended for reactions with a potential for splashing or exothermic events.[9][10] | Nitrile or neoprene gloves.[7] | Laboratory coat. | Not generally required if the reaction is contained and performed in a fume hood. |
| Clean-up of Spills | Chemical splash goggles and a face shield.[9] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | Respirator with an appropriate cartridge for organic vapors and particulates if the spill is large or in a poorly ventilated area. |
Experimental Protocols: Donning and Doffing PPE
Correctly putting on and removing PPE is essential to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat and fasten it completely.
-
Mask/Respirator: If required, don the respirator. Ensure it has a proper seal.
-
Goggles/Face Shield: Put on eye and face protection. Adjust for a secure fit.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with bare hands.
-
Gown/Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.
-
Gloves, disposable lab coats, and other solid contaminated materials: These items should be placed in a designated hazardous waste container. The container must be clearly labeled with the contents.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Empty Chemical Containers: Rinse empty containers thoroughly with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling.
Consult your institution's environmental health and safety (EHS) office for specific hazardous waste disposal procedures.
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. flinnsci.com [flinnsci.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 5-(3-(1-Naphthoyl)-1H-indol-1-yl)pentanoic acid | 1254475-87-0 | EAC47587 [biosynth.com]
- 10. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
